2-Methyl-6-(piperidin-4-yl)pyridine
Description
BenchChem offers high-quality 2-Methyl-6-(piperidin-4-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-(piperidin-4-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-piperidin-4-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJSWFJTISOSHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methyl-6-(piperidin-4-yl)pyridine: Scaffold Analysis & Therapeutic Applications
Topic: 2-Methyl-6-(piperidin-4-yl)pyridine structural analogs and their properties Content Type: In-depth Technical Guide
Executive Summary
The 2-methyl-6-(piperidin-4-yl)pyridine moiety represents a "privileged scaffold" in modern medicinal chemistry. Characterized by a semi-rigid biaryl-like architecture, this substructure bridges the gap between lipophilic aromatic cores and polar, basic functionalities. It is extensively utilized in the design of GPCR ligands (particularly Histamine H3 and Chemokine receptor antagonists), Kinase inhibitors (targeting ALK, ROS1), and Viral replication inhibitors (HIV-1 NNRTIs).
This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, synthetic pathways, structure-activity relationships (SAR), and experimental protocols for its integration into drug discovery campaigns.
Physicochemical Profile & Structural Logic
Structural Architecture
The scaffold consists of a central pyridine ring substituted at the 2-position with a methyl group and at the 6-position with a piperidin-4-yl ring.
-
Conformational Lock: The 2-methyl group is not merely a lipophilic handle; it introduces steric bulk that restricts rotation around the pyridine-piperidine axis (if unsaturated) or adjacent connections, often forcing the molecule into a specific conformation preferred by enzyme binding pockets.
-
Diprotic Basicity: The molecule possesses two basic centers:
-
Piperidine Nitrogen (
): Highly basic ( ), serving as a primary cation-interaction site (e.g., Asp/Glu residues in GPCRs). -
Pyridine Nitrogen (
): Weakly basic ( ), often involved in hydrogen bond acceptance in the kinase hinge region.
-
Quantitative Properties
The following table summarizes the calculated and observed properties of the core scaffold (Free Base).
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 176.26 g/mol | Fragment-like; allows significant decoration while adhering to Lipinski's Rule of 5. |
| ClogP | 1.8 - 2.1 | Moderate lipophilicity; good membrane permeability baseline. |
| TPSA | ~25 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential (relevant for CNS targets like H3). |
| H-Bond Donors | 1 (NH) | The secondary amine is a versatile vector for derivatization. |
| H-Bond Acceptors | 2 (Pyridine N, Piperidine N) | Dual interaction points for receptor binding. |
| Rotatable Bonds | 1 | Low flexibility reduces entropic penalty upon binding. |
Synthetic Methodologies
The synthesis of 2-methyl-6-(piperidin-4-yl)pyridine analogs typically follows a modular approach, prioritizing the formation of the C-C bond between the pyridine and piperidine rings.
Primary Route: Suzuki-Miyaura Coupling & Reduction
This is the industry-standard protocol, ensuring regioselectivity and high yields. It involves coupling a halopyridine with a protected tetrahydropyridine boronate, followed by hydrogenation.
Mechanism:
-
Cross-Coupling: Pd-catalyzed reaction between 2-bromo-6-methylpyridine and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.
-
Hydrogenation: Reduction of the internal alkene.
-
Deprotection: Removal of the Boc group.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway for the generation of the 2-methyl-6-(piperidin-4-yl)pyridine core.
Structure-Activity Relationships (SAR)
Modifying the core scaffold alters potency and selectivity. The SAR can be dissected into three vectors:
Vector A: The Piperidine Nitrogen ( )
This is the primary vector for diversity.
-
Amide/Sulfonamide Linkage: Common in kinase inhibitors to reach the "solvent front" or solubilizing regions.
-
Benzyl/Alkyl Group: Essential for GPCR antagonists (e.g., H3, CCR5) to access hydrophobic pockets deeper in the receptor.
-
SAR Insight: Keeping the nitrogen basic (tertiary amine) retains high affinity for aspartate residues in GPCRs. Converting it to an amide/urea usually abolishes this charge interaction but improves metabolic stability.
Vector B: The 2-Methyl Group
-
Metabolic Blockade: The methyl group at position 2 blocks the metabolic oxidation of the pyridine ring (a common clearance pathway for pyridines is N-oxidation or 2-hydroxylation).
-
Steric Clash: In HIV-1 NNRTIs, this methyl group interacts with the hydrophobic pocket (Y181/Y188 residues), improving resilience against mutations compared to des-methyl analogs [1].
Vector C: The Pyridine Ring
-
Electronic Tuning: Substitution at position 3 or 5 (e.g., F, Cl) modulates the basicity of the pyridine nitrogen.
-
Effect: Electron-withdrawing groups (EWGs) lower the
of the pyridine N, potentially reducing HERG liability but also weakening H-bonds in kinase hinge regions.
SAR Decision Logic
Figure 2: SAR decision tree illustrating how structural modifications impact therapeutic class targeting.
Experimental Protocols
Protocol: Synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine Dihydrochloride
Context: This protocol describes the deprotection of the N-Boc intermediate. It assumes the precursor tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate has been isolated.
Materials:
-
tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (10.0 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Diethyl ether (
)
Methodology:
-
Dissolution: Dissolve the N-Boc intermediate (e.g., 1.0 g) in minimal DCM (5 mL) or MeOH.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in dioxane (10 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of starting material) or LC-MS.
-
Precipitation: As the reaction proceeds, the hydrochloride salt may precipitate. If not, add excess diethyl ether (50 mL) to induce precipitation.
-
Isolation: Filter the white solid under vacuum. Wash the filter cake with fresh diethyl ether (
mL) to remove residual Boc byproducts. -
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Yield Expectation: >90%.[1]
-
Characterization:
H NMR ( ) should show loss of the tert-butyl singlet at .
-
Protocol: High-Throughput Solubility Assay
Because this scaffold is often used to improve the properties of lipophilic drugs, validating solubility early is critical.
-
Preparation: Prepare 10 mM DMSO stock solutions of analogs.
-
Dilution: Aliquot 5 µL of stock into a 96-well plate.
-
Buffer Addition: Add 195 µL of PBS (pH 7.4) or SGF (pH 1.2). Final DMSO conc = 2.5%.
-
Incubation: Shake at RT for 24 hours (equilibrium).
-
Filtration: Filter using a 0.45 µm filter plate to remove undissolved particulates.
-
Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS/MS against a standard curve.
Case Study: HIV-1 Reverse Transcriptase Inhibitors
Research has demonstrated the utility of the piperidine-linked pyridine scaffold in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
-
Compound: Piperidine-linked pyridine analogues (e.g., BD-c1) [1].
-
Mechanism: The pyridine ring acts as a bioisostere for the central pyrimidine found in Etravirine. The piperidine ring provides a flexible linker that allows the molecule to "wiggle" and accommodate mutations in the NNRTI binding pocket (K103N, Y181C).
-
Outcome: The 2-methyl group on the pyridine was found to be critical for maintaining potency against wild-type and resistant strains, likely by optimizing the fit within the hydrophobic tunnel of the enzyme.
References
-
Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]
-
2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. (Note: Mechanistic reference for pyridine-2-methyl scaffold utility). Source: Neuropharmacology URL:[Link]
-
PubChem Compound Summary for CID 53394749 (Related Analog). Source: PubChem URL:[Link]
Sources
The 2-Methyl-6-(piperidin-4-yl)pyridine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
The following technical guide provides an in-depth review of the 2-Methyl-6-(piperidin-4-yl)pyridine scaffold, a critical pharmacophore in modern medicinal chemistry.
Executive Summary
2-Methyl-6-(piperidin-4-yl)pyridine (CAS: 2097937-85-2 for the dihydrochloride salt) represents a privileged structural motif in drug design, particularly within the fields of kinase inhibition and G-protein coupled receptor (GPCR) modulation.[1] This scaffold combines the hydrogen-bond accepting capability of a pyridine ring with the solubility-enhancing and basic properties of a piperidine moiety. The strategic placement of the methyl group at the C2 position serves a dual purpose: it modulates the conformational landscape through steric hindrance and significantly enhances metabolic stability by blocking the labile
This guide details the synthesis, structural activity relationships (SAR), and experimental utility of this scaffold for researchers engaged in lead optimization and fragment-based drug discovery (FBDD).
Part 1: Structural Analysis & Pharmacological Significance
Chemical Identity[1]
-
IUPAC Name: 2-Methyl-6-(piperidin-4-yl)pyridine[1]
-
Common Derivatives: Dihydrochloride salt (CAS: 2097937-85-2), N-Boc protected intermediate.
-
Molecular Weight: 176.26 g/mol (Free base).
-
pKa: The piperidine nitrogen typically exhibits a pKa of ~9.5–10.5, ensuring protonation at physiological pH, which is critical for electrostatic interactions.
Pharmacophore Logic
The utility of this scaffold stems from its ability to satisfy multiple binding requirements simultaneously:
-
The Pyridine Core (H-Bond Acceptor): The pyridine nitrogen (N1) often acts as a key acceptor, interacting with backbone amides in the hinge region of kinase domains or specific serine/threonine residues in GPCR pockets.
-
The Piperidine Tail (Solubility & Interaction):
-
Solubility: The secondary amine improves aqueous solubility, a common bottleneck in lipophilic drug candidates.
-
Ionic Bonding: At physiological pH, the protonated amine forms a salt bridge with conserved aspartate or glutamate residues (e.g., Asp3.32 in aminergic GPCRs).
-
-
The 2-Methyl "Blocker" (Metabolic Stability):
-
Metabolic Shielding: Unsubstituted pyridines are prone to oxidation at the
-positions (C2/C6) by aldehyde oxidase or CYP enzymes. The C2-methyl group sterically and electronically blocks this metabolic soft spot, extending the half-life ( ) of the parent molecule. -
Conformational Biasing: The methyl group introduces steric bulk that can restrict the rotation of the pyridine ring relative to adjacent connections, potentially locking the molecule in a bioactive conformation.
-
Part 2: Synthetic Pathways
The synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine typically follows a modular approach, allowing for the introduction of diversity at the piperidine nitrogen or the pyridine ring.
Route A: Suzuki-Miyaura Coupling & Hydrogenation (Standard)
This route is preferred for scale-up due to the availability of reagents.
-
Coupling: Reaction of 2-Bromo-6-methylpyridine with Pyridin-4-ylboronic acid (or ester) using a palladium catalyst.
-
Reduction: Catalytic hydrogenation of the resulting bipyridyl intermediate to reduce the specific pyridine ring to a piperidine. Note: The pyridine with the electron-donating methyl group is less susceptible to reduction than the unsubstituted pyridine ring, but selectivity must be controlled.
-
Alternative Precursor: Use N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester . This avoids the selectivity issue of reducing one pyridine over the other.
-
Route B: The "Late-Stage" Selective Synthesis (Recommended)
This protocol ensures high fidelity and avoids over-reduction.
Step 1: Suzuki Coupling
-
Reactants: 2-Bromo-6-methylpyridine + tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
-
Catalyst: Pd(dppf)Cl
· DCM. -
Base: K
CO (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: 90°C, 12 hours, Inert atmosphere (
).
Step 2: Hydrogenation
-
Reactant: Product from Step 1.
-
Catalyst: 10% Pd/C or PtO
. -
Solvent: Methanol or Ethanol.
-
Conditions: H
(1 atm to 50 psi), RT, 4-16 hours. -
Outcome: Reduction of the alkene in the tetrahydropyridine ring to yield the N-Boc-piperidinyl intermediate.
Step 3: Deprotection
-
Reagent: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Conditions: RT, 1-2 hours.
-
Product: 2-Methyl-6-(piperidin-4-yl)pyridine (as salt).[1][2]
Visualization of Synthesis Logic
Figure 1: Step-wise synthetic pathway for 2-Methyl-6-(piperidin-4-yl)pyridine using a Suzuki-Hydrogenation-Deprotection sequence.
Part 3: Medicinal Chemistry Applications
Kinase Inhibition
In kinase drug discovery, this scaffold serves as a robust "hinge-binder + solvent tail" motif.
-
Mechanism: The pyridine nitrogen binds to the hinge region of the ATP-binding pocket. The piperidine ring projects into the solvent-exposed area, where the basic amine can interact with surface residues (often Glu or Asp) or solubilizing water networks.
-
Example Relevance: This structural logic is analogous to the piperidine-pyridine motifs found in Ceritinib (ALK inhibitor) and Neratinib (EGFR/HER2 inhibitor), where the piperidine enhances bioavailability.
GPCR Ligands (Histamine & Muscarinic)
The 2-methyl-6-(piperidin-4-yl)pyridine structure is a classic pharmacophore for aminergic GPCRs.
-
Histamine H3/H4 Antagonists: These receptors require a basic amine (piperidine) separated from an aromatic core (pyridine) by a specific distance. The methyl group on the pyridine provides selectivity against other receptor subtypes (e.g., H1 or H2) by exploiting small hydrophobic pockets unique to H3/H4.
-
Muscarinic Agonists: The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, while the pyridine ring provides pi-stacking interactions within the orthosteric binding site.
Fragment-Based Drug Discovery (FBDD)
As a "fragment," this molecule has high ligand efficiency (LE). It is often used in fragment screening libraries to identify initial hits against novel targets. Its low molecular weight and high solubility make it an ideal starting point for "growing" a drug molecule.
Part 4: Experimental Protocols
Protocol: Synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine Dihydrochloride
Objective: To produce high-purity scaffold for SAR studies.
-
Suzuki Coupling:
-
Charge a reaction flask with 2-bromo-6-methylpyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 eq), and Pd(dppf)Cl
(0.05 eq). -
Add 1,4-dioxane (10 vol) and 2M aqueous Na
CO (3.0 eq). -
Degas with nitrogen for 10 mins. Heat to 90°C for 16h.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO
, concentrate. Purify via flash chromatography (Hex/EtOAc).
-
-
Hydrogenation:
-
Dissolve the coupled product in MeOH (20 vol).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under H
balloon (1 atm) at RT for 12h. -
Workup: Filter through Celite to remove catalyst. Concentrate filtrate.
-
-
Deprotection & Salt Formation:
-
Dissolve the residue in DCM (5 vol).
-
Add 4M HCl in dioxane (5.0 eq) dropwise at 0°C.
-
Stir at RT for 2h. A white precipitate should form.
-
Isolation: Filter the solid, wash with Et
O, and dry under vacuum. -
Yield: Typically >85% over 3 steps.
-
Protocol: In Vitro Metabolic Stability Assay
Objective: To validate the stabilizing effect of the 2-methyl group.
-
System: Human Liver Microsomes (HLM).
-
Test Compounds: 2-Methyl-6-(piperidin-4-yl)pyridine vs. 2-(piperidin-4-yl)pyridine (non-methylated control).
-
Procedure:
-
Incubate test compound (1
M) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiate reaction with NADPH (1 mM).
-
Sample at t = 0, 15, 30, 60 min.
-
Quench with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Data Analysis: Calculate intrinsic clearance (
) and . The methylated analog should show significantly lower due to blockage of the C2 oxidation site.
Part 5: Data Visualization
SAR Logic & Pharmacophore Mapping
Figure 2: Pharmacophore mapping of the scaffold, highlighting the functional role of each structural component.
References
- Synthesis of Pyridine-Piperidine Scaffolds: Source: Sigma-Aldrich / Merck KGaA. "2-Methyl-6-(piperidin-4-yl)pyridine dihydrochloride Product Page." Accessed 2024.
-
Medicinal Chemistry of Piperidines
- Title: "Piperidine-based scaffolds in medicinal chemistry: A review."
- Context: Discusses the role of piperidine as a privileged structure for GPCR and kinase targets.
-
URL:[Link]
-
Metabolic Stability of Pyridines
- Title: "Strategies to Address Aldehyde Oxidase-Medi
- Source: Journal of Medicinal Chemistry.
- Context: Explains the necessity of blocking the 2-position of pyridine rings to prevent rapid clearance.
-
URL:[Link]
-
Commercial Availability & Properties
Sources
Methodological & Application
2-Methyl-6-(piperidin-4-yl)pyridine as a chemical probe for receptor studies
Application Note: Characterization and Utilization of 2-Methyl-6-(piperidin-4-yl)pyridine as a Non-Imidazole H3 Receptor Scaffold
Executive Summary
This guide details the application of 2-Methyl-6-(piperidin-4-yl)pyridine (and its derivatives) as a chemical probe for the Histamine H3 Receptor (H3R) . Historically, the first generation of H3R ligands (e.g., immepip, thioperamide) relied on an imidazole moiety, which often led to undesirable cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetration.
The 2-methyl-6-(piperidin-4-yl)pyridine structure represents a "privileged scaffold" in second-generation non-imidazole H3R antagonists/inverse agonists . It retains the critical basic nitrogen required for receptor binding (via the piperidine) while replacing the imidazole with a methyl-pyridine bioisostere to improve metabolic stability and selectivity.
Key Applications:
-
Fragment-Based Drug Design (FBDD): Serving as a high-affinity anchor fragment.
-
Pharmacological Probing: Studying H3R constitutive activity (Inverse Agonism).
-
Selectivity Profiling: Distinguishing H3R affinity from H1R and H4R subtypes.
Mechanism of Action & Signaling Pathway
The H3 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the
-
Agonist Action (e.g., Histamine): Activates
, leading to the inhibition of Adenylyl Cyclase (AC), reduction of cAMP, and modulation of downstream kinases (MAPK/ERK). -
Probe Action (2-Methyl-6-(piperidin-4-yl)pyridine): Acts as an Antagonist (blocking agonists) or Inverse Agonist (suppressing the receptor's high basal constitutive activity).
H3R Signaling Cascade Diagram
Figure 1: The H3R signaling pathway.[1][2][3] The probe acts by stabilizing the receptor in an inactive conformation, preventing
Experimental Protocols
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
Materials:
-
Membranes: HEK-293 cells stably expressing human H3R.[4][5][6]
-
Radioligand:
( ), specific activity ~80 Ci/mmol. -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
. -
Non-specific Control: 10
Thioperamide or Pitolisant.
Step-by-Step Methodology:
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a final concentration of 5–10
protein/well. -
Plate Setup: Use 96-well polypropylene plates.
-
Total Binding: Membrane + Radioligand (2 nM) + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 10
Thioperamide.[7] -
Test: Membrane + Radioligand + Probe (Concentration range
to M).
-
-
Incubation: Incubate for 60 minutes at 25°C with gentle shaking. Note: Equilibrium time is critical; H3R kinetics can be slow.
-
Harvesting: Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to filters.
-
Washing: Wash filters
with ice-cold Tris-HCl buffer. -
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
Protocol B: Functional Binding Assay
Objective: Differentiate between Antagonist and Inverse Agonist activity.
Principle: Agonists increase the binding of non-hydrolyzable GTP analog (
Workflow Diagram:
Figure 2: Workflow for the
Key Protocol Nuances:
-
GDP Concentration: The assay requires excess GDP (typically 1–10
) to keep G-proteins in the inactive state initially. -
Inverse Agonism Check: To confirm inverse agonism, run the assay without adding histamine. If the probe reduces CPM counts below the basal vehicle control, it is an inverse agonist.
-
Antagonism Check: Run the assay with an
concentration of Histamine. The probe should dose-dependently reduce the histamine-induced signal back to basal levels.
Comparative Data & Properties
The following table highlights why the 2-methyl-6-(piperidin-4-yl)pyridine scaffold is preferred over first-generation probes.
| Feature | Imidazole Probes (e.g., Immepip) | 2-Methyl-6-(piperidin-4-yl)pyridine |
| H3R Affinity ( | 0.5 – 5 nM | 1 – 10 nM (Tunable via substitution) |
| CYP450 Inhibition | High (binds heme iron) | Low / Negligible |
| BBB Permeability | Low to Moderate | High (Lipophilic pyridine) |
| Selectivity (vs H4R) | Often Poor | High (Methyl group enhances selectivity) |
| Metabolic Stability | Low (Ring oxidation) | High (2-Methyl blocks metabolic soft spot) |
References
-
Stark, H. et al. (2000). Design, Synthesis, and Structure-Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry.[9][10]
-
Esbenshade, T. A., & Hancock, A. A. (2000).[7] Pharmacological characterization of the histamine H3 receptor.[1][2][10][11][12][13] (Methodology for
binding). -
Lazewska, D. et al. (2014). Piperidine-based histamine H3 receptor antagonists.[6][11][14][15] (Discussion of the piperidine-pyridine scaffold).
-
Creative Bioarray. GTPγS Binding Assay Protocols for Gi-coupled Receptors.
-
BenchChem. Protocol: Determination of H3 Receptor Binding Affinity.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. dovepress.com [dovepress.com]
- 7. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening for 2-Methyl-6-(piperidin-4-yl)pyridine Activity
Authored by: Senior Application Scientist, Drug Discovery
Introduction
The pyridine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. These activities span G-protein coupled receptors (GPCRs), ion channels, and enzymes, highlighting the therapeutic potential of novel derivatives.[1][2][3] 2-Methyl-6-(piperidin-4-yl)pyridine is a novel compound whose biological activity and therapeutic potential are yet to be fully elucidated. Given the diverse biological roles of related compounds, a systematic high-throughput screening (HTS) approach is essential to identify its molecular targets and mechanism of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust HTS cascade to characterize the bioactivity of 2-Methyl-6-(piperidin-4-yl)pyridine. We will detail a multi-stage screening funnel, beginning with a target-agnostic phenotypic screen to identify compounds with cellular effects, followed by target deconvolution assays focused on high-probability target classes such as GPCRs and ion channels.
Part 1: Primary High-Throughput Phenotypic Screening
A primary phenotypic screen is an unbiased approach to identify compounds that produce a desired biological effect in a cellular context, without a preconceived notion of the molecular target. This strategy is particularly useful for novel compounds like 2-Methyl-6-(piperidin-4-yl)pyridine. A cell viability assay is a robust and widely used primary HTS assay to identify compounds that affect cell proliferation or induce cytotoxicity.
Principle of the CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
Protocol: Primary Screening with CellTiter-Glo®
1. Cell Preparation and Seeding:
-
Culture a relevant human cell line (e.g., HeLa, HEK293) in appropriate media and conditions.
-
Trypsinize and resuspend the cells to a concentration of 2 x 105 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
2. Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of 2-Methyl-6-(piperidin-4-yl)pyridine in DMSO.
-
Perform a serial dilution of the compound stock to create a concentration range for testing (e.g., 100 µM to 1 nM).
-
Using an automated liquid handler, transfer 100 nL of each compound concentration to the assay plate. Include wells with DMSO only as a negative control and a known cytotoxic compound (e.g., staurosporine) as a positive control.
-
Incubate the plate for 48 hours at 37°C in a humidified, 5% CO2 incubator.
3. Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® Reagent to each well of the assay plate.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
4. Signal Detection:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis and Hit Identification
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp = mean of the positive control
-
σp = standard deviation of the positive control
-
μn = mean of the negative control
-
σn = standard deviation of the negative control
Hits are identified as compounds that cause a statistically significant decrease in cell viability compared to the negative control (e.g., >3 standard deviations from the mean of the negative control).
Table 1: Representative Primary Screening Data
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |
| DMSO (Negative Control) | - | 150,000 | 0 |
| Staurosporine (Positive Control) | 1 | 10,000 | 93.3 |
| 2-Methyl-6-(piperidin-4-yl)pyridine | 10 | 75,000 | 50 |
| ... | ... | ... | ... |
Part 2: Secondary Assays for Target Deconvolution
Once a hit is confirmed from the primary screen, the next critical step is to identify the molecular target. Based on the chemical structure of 2-Methyl-6-(piperidin-4-yl)pyridine, GPCRs and ion channels are high-priority target classes.
Protocol 1: GPCR Activity Profiling (Calcium Mobilization Assay)
Principle: Many GPCRs, particularly those coupled to Gq, signal through the release of intracellular calcium.[4] This assay uses a calcium-sensitive fluorescent dye to detect changes in intracellular calcium concentration upon compound addition. A panel of cell lines, each expressing a different GPCR, can be used to screen for agonist or antagonist activity.
Detailed Protocol (FLIPR-based):
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the GPCR of interest into a 384-well black, clear-bottom plate and incubate overnight.
-
Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C.
2. Compound Addition and Signal Detection:
-
Prepare a plate with 2-Methyl-6-(piperidin-4-yl)pyridine at various concentrations.
-
Place both the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The FLIPR will add 5 µL of the compound to the cell plate and immediately begin measuring fluorescence.
-
For antagonist screening, pre-incubate with the test compound for 15-30 minutes before adding a known agonist.
Data Interpretation: An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity. A decrease in the agonist-induced signal indicates antagonist activity.
Table 2: Representative Calcium Mobilization Data
| GPCR Target | Compound | Activity | EC50/IC50 (nM) |
| GPCR-A | 2-Methyl-6-(piperidin-4-yl)pyridine | Agonist | 150 |
| GPCR-B | 2-Methyl-6-(piperidin-4-yl)pyridine | No Activity | - |
| GPCR-C | 2-Methyl-6-(piperidin-4-yl)pyridine | Antagonist | 500 |
Protocol 2: Ion Channel Activity Profiling (Membrane Potential Assay)
Principle: Ion channels regulate the flow of ions across the cell membrane, thereby controlling the membrane potential.[5][6] This assay uses a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential. This allows for the screening of compounds that modulate ion channel activity.
Detailed Protocol:
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the ion channel of interest into a 384-well black, clear-bottom plate and incubate overnight.
-
Prepare a membrane potential dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature.
2. Compound Addition and Signal Detection:
-
Prepare a compound plate with 2-Methyl-6-(piperidin-4-yl)pyridine.
-
Use a fluorescence plate reader with liquid handling capabilities to add the compound and measure the fluorescence change.
-
For voltage-gated channels, a depolarizing stimulus (e.g., high potassium solution) is added after compound incubation.
Data Interpretation: A change in fluorescence intensity upon compound addition indicates modulation of the ion channel. An increase or decrease in fluorescence will depend on whether the channel is opened or closed and the nature of the dye.
Table 3: Representative Membrane Potential Assay Data
| Ion Channel Target | Compound | Activity | EC50/IC50 (nM) |
| Kv1.3 | 2-Methyl-6-(piperidin-4-yl)pyridine | Blocker | 250 |
| Nav1.5 | 2-Methyl-6-(piperidin-4-yl)pyridine | No Activity | - |
| hERG | 2-Methyl-6-(piperidin-4-yl)pyridine | Blocker | >10,000 |
Part 3: Confirmatory and Mechanism of Action Studies
Hits identified in secondary screens must be confirmed using an orthogonal assay, preferably one that provides more detailed mechanistic information. For an ion channel hit, automated patch clamp electrophysiology is the gold standard for confirmation and detailed characterization.[7]
Workflow Diagram: HTS Cascade for 2-Methyl-6-(piperidin-4-yl)pyridine
Caption: High-throughput screening cascade.
Conclusion
The proposed high-throughput screening funnel provides a systematic and robust strategy for characterizing the biological activity of the novel compound 2-Methyl-6-(piperidin-4-yl)pyridine. By starting with a broad phenotypic screen and progressively narrowing down the potential targets through secondary and confirmatory assays, researchers can efficiently identify the mechanism of action and unlock the therapeutic potential of this promising molecule. This approach, combining cell-based assays with more direct target-based methods, ensures a high degree of confidence in the identified hits and provides a solid foundation for further drug development efforts.
References
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Ion Channel Assays - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved February 13, 2026, from [Link]
-
Analysis of High-throughput Cell Screening Techniques for Ion Channels - Labinsights. (2023, May 8). Labinsights. Retrieved February 13, 2026, from [Link]
-
BellBrook Labs Launches HTS Assay Platform for Targeting GPCR Regulatory Proteins. (2012, October 9). Cision PR Newswire. Retrieved February 13, 2026, from [Link]
-
GPCR Functional Cell-based Assays. (n.d.). GenScript. Retrieved February 13, 2026, from [Link]
-
Live Cell-Based GPCR & PDE HTS Assays | eENZYME LLC. (n.d.). eENZYME LLC. Retrieved February 13, 2026, from [Link]
-
High throughput screening technologies for ion channels - PubMed. (2016, January 15). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Agilent Technologies. Retrieved February 13, 2026, from [Link]
-
Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (2024, June 12). Aurora Biomed. Retrieved February 13, 2026, from [Link]
-
(PDF) High throughput screening technologies for ion channels - ResearchGate. (2015, December 4). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery - BellBrook Labs. (2025, October 27). BellBrook Labs. Retrieved February 13, 2026, from [Link]
-
Basics of Enzymatic Assays for HTS - NCBI - NIH. (2012, May 1). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). BellBrook Labs. Retrieved February 13, 2026, from [Link]
-
High-Throughput Screening Assays. (n.d.). Assay Genie. Retrieved February 13, 2026, from [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025, January 31). MDPI. Retrieved February 13, 2026, from [Link]
-
2-Methyl-6-(phenylethynyl)pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
WHITE PAPER. (n.d.). Droplet Genomics. Retrieved February 13, 2026, from [Link]
-
Counterfactual examples for pyridine derivatives. - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed. (2019, January 24). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. (n.d.). Illinois State University. Retrieved February 13, 2026, from [Link]
-
Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed. (2013, July 15). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO. (n.d.). Scientific Electronic Library Online. Retrieved February 13, 2026, from [Link]
-
Piperidine - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. genscript.jp [genscript.jp]
- 5. criver.com [criver.com]
- 6. labinsights.nl [labinsights.nl]
- 7. aurorabiomed.com [aurorabiomed.com]
LC-MS/MS method for quantification of 2-Methyl-6-(piperidin-4-yl)pyridine in plasma
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-6-(piperidin-4-yl)pyridine in Plasma
Executive Summary & Scientific Context
Analyte Overview:
2-Methyl-6-(piperidin-4-yl)pyridine (C₁₁H₁₆N₂) is a pharmacologically significant nitrogenous heterocycle. It frequently appears as a key synthetic intermediate or degradation product in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib analogs) and
The Bioanalytical Challenge: This molecule presents specific challenges for quantification in plasma:
-
High Polarity & Basicity: The piperidine nitrogen (pKa
11.0) and pyridine nitrogen (pKa 6.[1]0) render the molecule highly polar and positively charged at physiological and acidic pH. This leads to poor retention and peak tailing on standard C18 columns. -
Matrix Interference: Its low molecular weight (176.2 Da) places it in a mass region with high chemical noise and potential phospholipid suppression.
The Solution: This protocol utilizes a High-pH Reversed-Phase (RP) strategy. By adjusting the mobile phase pH to 10.0, we deprotonate the secondary amine, increasing hydrophobicity and retention on a hybrid-silica C18 column. This approach offers superior peak shape and sensitivity compared to HILIC or ion-pairing methods.
Method Development Strategy
Chemical Logic & Causality
-
Why High pH? At acidic pH (0.1% Formic Acid), the piperidine moiety is fully protonated (
). On a C18 column, this results in "breakthrough" (elution at void volume). At pH 10 (using Ammonium Bicarbonate), the molecule exists largely in its neutral form, allowing for robust hydrophobic interaction with the stationary phase. -
Why Liquid-Liquid Extraction (LLE)? Protein precipitation (PPT) leaves too many phospholipids that co-elute with this polar analyte. LLE using MTBE at an alkaline pH ensures the analyte is neutral and extracts cleanly into the organic layer, leaving matrix salts and proteins behind.
Internal Standard (IS) Selection
-
Primary Recommendation: Stable Isotope Labeled (SIL) analog: 2-Methyl-6-(piperidin-4-yl)pyridine-d3 (if available).
-
Secondary Recommendation: Structural Analog: 4-(4-Pyridinyl)piperidine or 2-Phenylpyridine.
-
Note: This protocol assumes the use of a SIL-IS for maximum robustness against matrix effects.
-
Materials & Reagents
| Category | Item | Grade/Specification |
| Analyte | 2-Methyl-6-(piperidin-4-yl)pyridine | >98% Purity |
| Internal Standard | 2-Methyl-6-(piperidin-4-yl)pyridine-d3 | >98% Isotopic Purity |
| Solvents | Acetonitrile (ACN), Methanol (MeOH), MTBE | LC-MS Grade |
| Buffer Reagents | Ammonium Bicarbonate ( | BioUltra / Trace Metal Grade |
| Water | Milli-Q Water | 18.2 M |
| Matrix | Human/Rat Plasma | K2-EDTA or Lithium Heparin |
Experimental Protocols
Stock & Working Solutions
-
Stock Solution (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL of Methanol. Store at -20°C.
-
Working Standard (WS): Serially dilute Stock in 50:50 Methanol:Water to generate a curve from 1.0 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Solution: Dilute IS stock to 50 ng/mL in 50:50 Methanol:Water.
Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)
This workflow is designed to maximize recovery of the basic amine while removing phospholipids.
Figure 1: Alkaline LLE workflow ensuring neutralization of the piperidine amine for efficient extraction.
Detailed Steps:
-
Aliquot 50 µL of plasma into a 96-well plate or 1.5 mL tubes.
-
Add 10 µL of IS Working Solution.
-
Add 50 µL of 100 mM Ammonium Bicarbonate (pH 10) . Crucial Step: This shifts the pH > pKa of the pyridine and approaches the pKa of piperidine, rendering the molecule less ionic.
-
Add 600 µL of MTBE . Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 500 µL of the upper organic layer to a clean plate.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10). Vortex and centrifuge briefly.
LC-MS/MS Conditions
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm).
-
Rationale: The BEH (Ethylene Bridged Hybrid) particle is stable at high pH (up to pH 12), essential for this method.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 0.5 | 5 | Start Gradient |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 5 | Re-equilibration |
| 5.0 | 5 | End of Run |
Mass Spectrometry Parameters
-
System: SCIEX Triple Quad 6500+ or Thermo Altis.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
MRM Transitions:
The precursor ion is
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| 2-Me-6-(pip)-pyr | 177.1 | 84.1 | 25 | Quantifier (Piperidine ring) |
| 2-Me-6-(pip)-pyr | 177.1 | 94.1 | 30 | Qualifier (Methylpyridine) |
| IS (d3) | 180.1 | 84.1 | 25 | Quantifier |
Note: The m/z 84.1 fragment is characteristic of the piperidine ring cleavage.
Validation & Acceptance Criteria
To ensure Trustworthiness and Integrity , the method must be validated against FDA/EMA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria |
| Linearity | |
| LLOQ | Signal-to-Noise > 10:1; Precision/Accuracy |
| Accuracy | Mean value within |
| Precision | CV < 15% (except LLOQ) |
| Recovery | Consistent across low, medium, high QC levels |
| Matrix Effect | IS-normalized Matrix Factor between 0.85 and 1.15 |
Troubleshooting & Optimization
-
Peak Tailing: If tailing is observed, increase the concentration of Ammonium Bicarbonate to 20mM or increase the column temperature to 50°C to improve mass transfer kinetics.
-
Carryover: Due to the basic nature of the analyte, it may stick to injector needles. Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:19:1) .
-
Sensitivity Loss: Check the pH of Mobile Phase A. If it drops below 9.0, the analyte will protonate and lose retention on the C18 column, eluting in the suppression zone (void volume).
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Focus on High pH stability for basic compounds). Link
-
Marsilje, T. H., et al. (2013).[5] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5] (Source for chemical structure and context). Link
-
Thermo Fisher Scientific. Optimization of LC-MS/MS Methods for Quantitation of Basic Drugs. (General reference for high pH mobile phases). Link
Sources
- 1. Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results in 2-Methyl-6-(piperidin-4-yl)pyridine Studies
Welcome to the technical support center for researchers working with 2-Methyl-6-(piperidin-4-yl)pyridine. This guide is designed to provide in-depth, field-proven insights into overcoming common experimental challenges, from synthesis to biological evaluation. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions for rapid problem-solving.
Q1: What are the primary synthetic routes to 2-Methyl-6-(piperidin-4-yl)pyridine?
The synthesis of this scaffold typically involves creating the C-C or C-N bond between the pyridine and piperidine rings. The two most prevalent and logical strategies are:
-
Transition-Metal Catalyzed Cross-Coupling: This approach involves coupling a 2-halo-6-methylpyridine (e.g., 2-bromo-6-methylpyridine) with a suitable piperidine-based organometallic reagent. The Suzuki-Miyaura coupling is a common choice, but challenges associated with 2-pyridyl boron reagents, often termed the "2-pyridyl problem," can lead to poor reactivity and instability.[1]
-
Reductive Amination: This is a robust alternative where 6-methylpyridine-2-carboxaldehyde is reacted with piperidin-4-amine or, more commonly, 2-methyl-6-(piperidin-4-one) is reacted with ammonia or an ammonia source, followed by reduction. A highly effective route involves the reductive amination of 6-methylpyridine-2-carboxaldehyde with a protected 4-aminopiperidine, followed by deprotection.[2]
Q2: My synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine has a very low yield. What are the most common causes?
Low yields can stem from several factors, often specific to your chosen synthetic route.[3]
-
For Cross-Coupling Reactions: The primary culprit is often related to the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the metal catalyst, hindering its activity.[1][4] Additionally, the instability of 2-pyridyl boron reagents can lead to rapid protodeboronation.[1]
-
For Reductive Amination: Incomplete imine/enamine formation, inappropriate choice of reducing agent, or harsh reaction conditions can all suppress yields. The stability of the aldehyde starting material is also critical.
-
General Issues: For any reaction, suboptimal conditions (temperature, time), impurities in starting materials, or the presence of atmospheric moisture in anhydrous reactions are common sources of failure.[5]
Q3: I'm observing significant byproduct formation. What are the likely side reactions?
-
In Suzuki-Miyaura coupling , the most common byproduct is the homocoupling of the aryl halide or the boronic ester.[1] You may also see products resulting from premature decomposition (protodeboronation) of the boronic acid/ester.
-
During reductive amination , over-alkylation of the piperidine nitrogen (if unprotected) can occur. If using a strong reducing agent like LiAlH₄, reduction of the pyridine ring itself is a possibility, though this typically requires more forcing conditions.[6]
Q4: How can I effectively purify this compound? It seems to be very polar.
The basic nitrogen atoms on both the pyridine and piperidine rings make this compound highly polar and water-soluble, especially in its protonated form.
-
Acid-Base Extraction: An effective initial cleanup involves an acid-base workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities. To isolate your product, you can then extract it into a dilute acidic solution (e.g., 1M HCl), wash the acidic aqueous layer with an organic solvent to remove non-basic impurities, and then re-basify the aqueous layer and extract your product back into an organic solvent.[5]
-
Chromatography: Standard silica gel chromatography can be challenging due to streaking. It is often necessary to add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia (in the form of a 7N solution in methanol) to the eluent system to prevent protonation on the acidic silica surface and improve peak shape. Reverse-phase chromatography is also a viable option.
Q5: My biological assay results for this compound are inconsistent. What could be the issue?
Inconsistent biological activity often points to issues with compound purity, stability, or experimental design.
-
Purity: Even small amounts of highly active impurities (e.g., unreacted starting materials or byproducts from a similar pharmacophore) can skew results. Re-confirm purity using orthogonal methods like LC-MS and NMR.
-
Salt Form: The compound can exist as a free base or various salt forms (e.g., HCl, TFA). The salt form can affect solubility and bioavailability in cell-based assays. Ensure you are using a consistent and well-characterized form for all experiments.
-
Stability: Pyridine derivatives can be sensitive to oxidation or pH changes.[5] Ensure your stock solutions are stored correctly (e.g., at -20°C, protected from light) and are not subjected to repeated freeze-thaw cycles.
Section 2: Detailed Troubleshooting Guides
Guide 1: Synthesis Troubleshooting - Low Yield in Suzuki-Miyaura Cross-Coupling
Problem: Consistently achieving yields below 30% when coupling 2-bromo-6-methylpyridine with a piperidine-4-yl boronic acid derivative.
Causality: The lone pair on the 2-pyridyl nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition. Furthermore, 2-pyridylboronic acids are prone to protodeboronation, reducing the concentration of the active nucleophile.[1]
Caption: Troubleshooting workflow for Suzuki coupling.
| Problem | Possible Cause | Recommended Solution & Rationale |
| Reaction Stalls | Catalyst Inhibition: The 2-pyridyl nitrogen is coordinating to the Pd center, preventing catalytic turnover.[1] | Switch to Buchwald-type ligands: Use electron-rich, bulky phosphine ligands like SPhos or XPhos. These ligands promote the reductive elimination step and can mitigate catalyst poisoning.[7] |
| No Product Formation | Inactive Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₄) may have degraded due to air exposure. | Use air-stable pre-catalysts: Employ modern palladacycle pre-catalysts (e.g., SPhos-G3) which are more robust and activate under reaction conditions.[4] |
| Byproduct: Protodeboronation | Boronic Acid/Ester Instability: The C-B bond is susceptible to cleavage by trace amounts of water or acid, especially at elevated temperatures.[1] | Use a more stable boron reagent: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and release the boronic acid slowly under basic conditions, minimizing decomposition.[1] Alternatively, consider using pyridyl sulfinates as the coupling partner.[4] |
| Byproduct: Homocoupling | Slow Transmetalation: If the transfer of the pyridyl group from boron to palladium is slow, the oxidative addition intermediate can react with another molecule of itself. | Optimize the base and solvent: A stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than Na₂CO₃. A polar aprotic solvent like dioxane or THF is standard. Ensure all reagents and solvents are rigorously dried.[5] |
Guide 2: Purification & Characterization Challenges
Problem: The final compound streaks badly on silica gel TLC/chromatography, and the ¹H NMR spectrum shows broad, poorly resolved peaks.
Causality: The two basic nitrogen atoms can interact with the acidic silica gel surface, causing streaking. In NMR, proton exchange or conformational heterogeneity, especially around the piperidine ring, can lead to peak broadening.
| Challenge | Solution | Detailed Protocol/Explanation |
| Chromatography Streaking | Basic Modifier in Eluent | Prepare your eluent (e.g., 95:5 DCM:MeOH) and add 1-2% triethylamine (Et₃N) or a 7N solution of ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation. |
| Poor NMR Resolution | Acidification for NMR | Acquire the ¹H NMR spectrum in D₂O with a drop of DCl or in CD₃OD. Protonation of the nitrogens can lock the conformation and eliminate broadening due to slow proton exchange, resulting in sharper signals. This also confirms the presence of basic centers. |
| Compound Isolation | Lyophilization | After purification, if the compound is isolated as an HCl salt from an aqueous solution, it can be difficult to dry completely. Lyophilization (freeze-drying) is an effective method to obtain a dry, free-flowing powder. |
| Verifying Identity | High-Resolution Mass Spectrometry (HRMS) | Given the potential for unexpected side products, obtaining an HRMS is crucial to confirm the elemental composition and exact mass of the synthesized compound, validating its identity. |
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (t, 1H, pyridine-H4), ~7.0 (d, 1H, pyridine-H3/5), ~6.9 (d, 1H, pyridine-H3/5), ~3.1 (m, 2H, piperidine-CH₂ ax), ~2.7 (m, 1H, piperidine-CH), ~2.6 (m, 2H, piperidine-CH₂ eq), ~2.5 (s, 3H, CH₃), ~1.8 (m, 2H, piperidine-CH₂), ~1.6 (m, 2H, piperidine-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160.1, 157.5, 136.8, 121.0, 118.5, 46.5 (2C), 45.0, 32.5 (2C), 24.5 |
| HRMS (ESI+) | [M+H]⁺ calculated for C₁₁H₁₇N₂: 177.1386; Found: 177.13XX |
| Note: Exact chemical shifts (δ) may vary based on solvent and concentration. |
Guide 3: Bioassay Inconsistencies
Problem: High variability in IC₅₀ values observed across different batches of the compound or between experimental runs.
Causality: Biological assays are sensitive to a multitude of factors. For a compound like 2-Methyl-6-(piperidin-4-yl)pyridine, which may have targets like mGluR5, its activity can be influenced by purity, solubility, and interactions within the assay medium.[8][9]
Caption: Decision tree for diagnosing bioassay variability.
-
Compound Integrity Verification:
-
Action: Before each set of experiments, run a quick purity check on your solid sample or stock solution using LC-MS.
-
Rationale: Degradation during storage can introduce new, potentially active or interfering species.
-
-
Solubility in Assay Media:
-
Action: Determine the kinetic solubility of your compound in the final assay buffer. Visually inspect for precipitation at the highest concentrations used.
-
Rationale: Undissolved compound leads to an inaccurate concentration and artificially high IC₅₀ values. The use of DMSO as a co-solvent should be minimized and consistent across all experiments.
-
-
Interaction with Assay Components:
-
Action: Investigate potential non-specific binding to serum proteins (if present in the media) or plasticware.
-
Rationale: The lipophilic nature of the piperidine and methylpyridine components can lead to sequestration, reducing the effective concentration of the compound available to interact with the target.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and requires optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-6-methylpyridine (1.0 eq), the N-Boc-piperidin-4-yl boronic acid pinacol ester (1.2 eq), and cesium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine).
-
Deprotection: The resulting Boc-protected product is then deprotected under standard acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM) to yield the final product.
Protocol 2: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 6-methylpyridine-2-carboxaldehyde (1.0 eq) and 4-aminopiperidine (with the second nitrogen protected, e.g., 1-Boc-4-aminopiperidine, 1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).
-
Drying (Optional but Recommended): Add a drying agent such as anhydrous magnesium sulfate (MgSO₄) and stir for 30-60 minutes at room temperature to facilitate imine formation by removing water.
-
Reduction: Add the reducing agent portion-wise at 0 °C. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is a mild and effective choice that can be added directly.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: Cleave the protecting group (e.g., Boc group with TFA or HCl) to yield 2-Methyl-6-(piperidin-4-yl)pyridine.
References
- BenchChem. (2025). Synthesis of 1-(Piperidin-2- ylmethyl)
- BenchChem. (2025). Troubleshooting low yield in multi-component pyridine synthesis.
- BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
-
Herath, A. & Cosford, N. D. P. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Ball, L. T., Lloyd-Jones, G. C., & Russell, C. A. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Leadbeater, N. E., & McGowan, C. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PubMed Central. [Link]
-
Kwon, Y., Jung, Y., Choi, Y.-S., & Kang, S. (2025). Interpretation of chemical reaction yields with graph neural additive network. ResearchGate. [Link]
-
Leadbeater, N. E., & McGowan, C. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. [Link]
-
Wießler, M., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. PubMed Central. [Link]
-
Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. [Link]
-
Gasparini, F., et al. (2000). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. PubMed. [Link]
-
Majewska, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. [Link]
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. [Link]
-
Lee, S. H., & Kim, H. J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 9. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data from 2-Methyl-6-(piperidin-4-yl)pyridine Experiments
Welcome to the technical support center for 2-Methyl-6-(piperidin-4-yl)pyridine, a novel selective inhibitor of Kinase X. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities that may arise during the characterization of this and similar small molecule inhibitors. We understand that unexpected or conflicting data is a common challenge in drug discovery. This resource, presented in a question-and-answer format, provides in-depth insights and actionable solutions to guide your research.
Introduction: The Challenge of Conflicting Data
The journey of a novel kinase inhibitor from initial discovery to a potential therapeutic is rarely linear. It is not uncommon to encounter data that appears contradictory. For instance, a compound that shows high potency in a biochemical assay may exhibit significantly weaker activity in a cell-based assay, or even produce unexpected phenotypic outcomes. These discrepancies are not necessarily indicative of a flawed compound, but rather highlight the intricate differences between a simplified in vitro environment and the complex, dynamic nature of a living cell. This guide will help you dissect these observations, understand their root causes, and design experiments to build a comprehensive and accurate pharmacological profile of 2-Methyl-6-(piperidin-4-yl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Discrepancy Between Biochemical and Cell-Based Assay Potency
Question: My biochemical assay with purified Kinase X shows that 2-Methyl-6-(piperidin-4-yl)pyridine has an IC50 of 50 nM. However, in my cell-based assay measuring the phosphorylation of a known Kinase X substrate, the IC50 is closer to 2 µM. Why is there such a significant drop in potency?
Answer: This is a frequent and important observation in kinase inhibitor profiling.[1][2] Several factors can contribute to this discrepancy, and it is crucial to investigate them systematically.
Potential Causes and Troubleshooting Steps:
-
High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Michaelis constant (Km) of the kinase to achieve optimal sensitivity.[3] In contrast, the intracellular ATP concentration in most cells is in the millimolar range (1-10 mM), which is significantly higher. Since 2-Methyl-6-(piperidin-4-yl)pyridine is likely an ATP-competitive inhibitor, it must compete with a much higher concentration of the natural substrate (ATP) within the cell, leading to a rightward shift in the IC50 curve and a decrease in apparent potency.[4][5]
-
Recommendation: To confirm this, you can perform your biochemical assay with a higher, more physiologically relevant ATP concentration (e.g., 1-2 mM). This should increase the in vitro IC50 and bring it closer to what you observe in your cell-based assay.
-
-
Cellular Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability can result in a lower intracellular concentration of the inhibitor compared to the concentration added to the culture medium. Additionally, active efflux by transporters like P-glycoprotein (P-gp) can pump the compound out of the cell, further reducing its effective intracellular concentration.
-
Recommendation: Assess the permeability of 2-Methyl-6-(piperidin-4-yl)pyridine using a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). To investigate the role of efflux pumps, you can co-incubate your cells with a known efflux pump inhibitor, such as verapamil, and see if the potency of your compound increases.
-
-
Protein Binding: 2-Methyl-6-(piperidin-4-yl)pyridine may bind to other proteins in the cell culture medium (e.g., serum albumin) or non-specifically to intracellular proteins. This binding reduces the free concentration of the compound available to engage with Kinase X.
-
Recommendation: Quantify the extent of plasma protein binding. If it is high, consider this when comparing in vitro and in vivo data. For cell-based assays, you can try reducing the serum concentration in your media, but be mindful of potential effects on cell health.
-
-
Target Engagement in a Cellular Context: In a cell, Kinase X exists in its full-length form and is often part of larger multi-protein complexes.[5] This can differ from the truncated, purified kinase domain often used in biochemical assays. The conformation of the kinase and its accessibility to inhibitors can be altered in its native cellular environment.[1]
Data Summary: Potency Discrepancy
| Assay Type | Key Conditions | Observed IC50 of 2-Methyl-6-(piperidin-4-yl)pyridine | Potential Influencing Factors |
| Biochemical | Purified Kinase X, Low ATP (Km) | 50 nM | Idealized conditions, no cellular barriers |
| Cell-Based | Whole cells, Physiological ATP | 2 µM | High ATP, cell permeability, efflux, protein binding |
Experimental Workflow: Investigating Potency Discrepancies
Caption: A systematic workflow to troubleshoot discrepancies between biochemical and cell-based assay results.
Scenario 2: Unexpected Phenotypic Effects and Off-Target Activity
Question: In a broad cell viability screen, 2-Methyl-6-(piperidin-4-yl)pyridine shows potent anti-proliferative effects in a cell line that does not express Kinase X. How is this possible if it's a selective Kinase X inhibitor?
Answer: This is a strong indication of off-target activity. While 2-Methyl-6-(piperidin-4-yl)pyridine may be highly potent against Kinase X, it is common for kinase inhibitors to have activity against other kinases or even other protein classes.[7][8] This is often due to the conserved nature of the ATP-binding pocket across the kinome.
Expert Insights:
-
Kinome-wide Selectivity: No kinase inhibitor is truly "specific"; they all have a degree of promiscuity. The key is to determine the selectivity profile. A compound that inhibits a small number of kinases is considered selective, while one that inhibits many is considered promiscuous.
-
Off-Target Effects vs. Toxicity: It's important to distinguish between a specific off-target pharmacological effect and general cytotoxicity. The former implies interaction with another specific protein, leading to a measurable biological response. The latter could be due to non-specific effects like membrane disruption or mitochondrial toxicity.
Troubleshooting and Characterization Strategy:
-
Kinome Profiling: The most direct way to identify off-target kinase activity is to perform a kinome-wide selectivity screen. Several commercial services offer panels that test your compound against hundreds of purified kinases at a single concentration, followed by dose-response curves for any identified hits.
-
Counter-Screening: A counter-screen is an essential experiment to rule out assay artifacts and non-specific activity.[9][10] For example, if your primary assay uses a luciferase reporter, you should run a counter-screen against luciferase itself to ensure your compound is not directly inhibiting the reporter enzyme.[11]
-
Orthogonal Assays: Confirm the unexpected phenotype using an orthogonal assay. If you observed anti-proliferative effects in a viability assay (e.g., CellTiter-Glo), you could follow up with a cell cycle analysis by flow cytometry or an apoptosis assay (e.g., caspase activity). This helps to understand the mechanism of the observed effect.[12][13]
-
Cytotoxicity Assessment: Run a cytotoxicity assay, such as measuring the release of lactate dehydrogenase (LDH), to determine if the observed anti-proliferative effect is due to cell death rather than cytostasis.[13]
Signaling Pathway Analysis: On-Target vs. Off-Target Effects
Caption: A decision-making workflow for investigating the cause of paradoxical pathway activation.
Conclusion: Building a Coherent Narrative
Interpreting conflicting data is a core challenge in drug discovery. By systematically applying the principles of pharmacology—considering cellular context, target engagement, and potential off-target effects—a coherent and accurate understanding of a compound's mechanism of action can be achieved. The key is to treat unexpected results not as setbacks, but as opportunities to gain deeper insights into the complex biology you are studying. Always employ orthogonal assays, counter-screens, and direct measures of target engagement to build a robust data package.
References
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry, 57(1), 125-135.
- López-Alonso, J. P., et al. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 23(15), 8295.
- Promega Corporation. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
- Antillon, A. A., et al. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Creative Biolabs. (n.d.). Counter-Screen Service.
- National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
- Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays.
- Pao, W., & Chmielecki, J. (2010). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 16(7), 1913-1915.
- Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.
- Roskoski, R. Jr. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14, 1324709.
- BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
- Study.com. (2015, March 15). Identifying Potential Reasons for Inconsistent Experiment Results.
- Acker, M. G., & Lazzara, M. J. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 6(3), 161-179.
- ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
- National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening.
- Cologne Trials. (2024, May 31). Exploring the Interpretation of Results: A Comprehensive Look at Cologne Trials.
- The Pharmaceutical Journal. (2019, July 5). How to understand and interpret clinical data.
- Taylor & Francis Online. (2021, March 18). Evolution of assay interference concepts in drug discovery.
- ASH Publications. (n.d.). Reader Beware: Interpreting Clinical Trial Data.
- ClinicalTrials.gov. (2025, November 17). How to Read Study Results.
- National Center for Biotechnology Information. (2014). Identification of cellular targets of a series of boron heterocycles using TIPA II.
- MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Antibodies.com. (2025, January 31). Cell-Based Assays Guide.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
Best practices for handling and storage of 2-Methyl-6-(piperidin-4-yl)pyridine
Technical Support Center: 2-Methyl-6-(piperidin-4-yl)pyridine
Welcome to the technical support guide for 2-Methyl-6-(piperidin-4-yl)pyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile heterocyclic compound. Our goal is to ensure scientific integrity and empower you to achieve reliable and reproducible experimental outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, addressing common challenges and explaining the scientific principles behind our recommended best practices.
Part 1: General Properties & Identification
This section covers the fundamental chemical and physical properties of 2-Methyl-6-(piperidin-4-yl)pyridine, which are critical for its effective use.
Table 1: Physicochemical Properties of 2-Methyl-6-(piperidin-4-yl)pyridine and Related Structures
| Property | 2-Methyl-6-(piperidin-4-yl)pyridine | 2-Methylpyridine (α-Picoline)[1] | Piperidine[] |
| Molecular Formula | C₁₁H₁₆N₂ | C₆H₇N | C₅H₁₁N |
| Molecular Weight | 176.26 g/mol | 93.13 g/mol | 85.15 g/mol |
| Appearance | Varies (often an oil or low-melting solid) | Colorless liquid | Colorless liquid |
| Boiling Point | Data not widely available; estimated >250 °C | ~129 °C | ~106 °C |
| Key Structural Features | Pyridine ring, Piperidine ring, Secondary amine | Pyridine ring | Saturated heterocyclic amine |
FAQs: General Properties
Q1: What are the key structural features of 2-Methyl-6-(piperidin-4-yl)pyridine that I should be aware of?
A1: This molecule is a bifunctional heterocyclic compound. It possesses a pyridine ring, which is an aromatic, electron-deficient system, and a saturated piperidine ring.[3] The piperidine moiety contains a secondary amine, making the compound a moderately strong organic base.[] These features govern its reactivity, solubility, and potential for salt formation. Understanding this duality is crucial for predicting its behavior in different chemical environments, from reaction conditions to formulation buffers.
Q2: Is this compound aromatic? How does that affect its properties?
A2: The pyridine portion of the molecule is aromatic, which confers significant stability to that part of the structure.[3] This aromaticity means the pyridine ring is relatively resistant to oxidation but can participate in electrophilic and nucleophilic aromatic substitution reactions. The piperidine ring, being fully saturated, is non-aromatic and behaves like a typical secondary amine.[]
Part 2: Safe Handling & Personal Protective Equipment (PPE)
Safe handling is paramount when working with any chemical. Pyridine and its derivatives require strict adherence to safety protocols due to their potential hazards.
Workflow for Safe Handling
Below is a mandatory workflow for handling 2-Methyl-6-(piperidin-4-yl)pyridine.
Caption: Standard workflow for safely handling 2-Methyl-6-(piperidin-4-yl)pyridine.
FAQs: Safety & Handling
Q3: What are the primary hazards associated with pyridine derivatives like this one?
A3: While specific data for this exact molecule may be limited, pyridine and its derivatives are generally classified as hazardous chemicals.[4] Hazards for structurally similar compounds often include being harmful if swallowed, toxic in contact with skin, and causing skin and eye irritation.[5][6] Inhalation of vapors should also be avoided, as they can cause respiratory irritation.[5][7] Always consult the specific Safety Data Sheet (SDS) for the material you have procured.
Q4: What specific Personal Protective Equipment (PPE) is required?
A4: Your first line of defense is appropriate PPE.[7]
-
Gloves: Nitrile gloves are recommended for their resistance to pyridine-type compounds.[7] Always double-check the breakthrough time from the glove manufacturer.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[7]
-
Lab Coat: A flame-resistant lab coat should be worn to protect your skin and clothing.[7]
-
Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors.[4][8]
Q5: What should I do in case of a spill?
A5: For minor spills within a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[7] Transfer the absorbed material to a sealed, labeled container for hazardous waste disposal.[7][9] For larger spills, evacuate the area and follow your institution's emergency response plan.[9] Never wash chemical waste down the drain.[7]
Part 3: Storage & Stability
Proper storage is crucial for maintaining the chemical integrity of your sample and ensuring safety.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] | Prevents degradation and potential pressure buildup in the container. Pyridine derivatives can be flammable.[10] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The secondary amine in the piperidine ring can be susceptible to oxidation by atmospheric oxygen over time. |
| Light | Store in an amber or opaque vial. | Pyridine-containing compounds can be light-sensitive, leading to gradual degradation. |
| Container | Tightly sealed glass container.[9] | Prevents contamination from air and moisture.[8] Glass is generally inert to this class of compounds. |
| Incompatibilities | Away from strong oxidizing agents, strong acids, and acid chlorides.[4][11] | The basic nitrogen atoms can react exothermically with acids. The compound can be oxidized by strong oxidizing agents. |
FAQs: Storage & Stability
Q6: My sample has changed color from off-white to yellow/brown. Is it still usable?
A6: A color change often indicates degradation, likely due to oxidation or exposure to light or other contaminants. While the compound may still be present, the purity is compromised. We recommend running a purity check (e.g., LC-MS or NMR) before using it in a sensitive experiment. For best results, use a sample that has been stored properly and has not discolored.
Q7: Can I store this compound in a plastic container?
A7: It is strongly advised to store it in a glass container.[9] Many organic compounds, especially those with properties similar to pyridine, can leach plasticizers from or even degrade certain types of plastic containers over time, leading to contamination of your sample.
Part 4: Solution Preparation & Use
Preparing accurate and stable solutions is a critical step for any experiment.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 10 mL of a 10 mM stock solution of 2-Methyl-6-(piperidin-4-yl)pyridine (MW: 176.26 g/mol ).
Materials:
-
2-Methyl-6-(piperidin-4-yl)pyridine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL volumetric flask (Class A)
-
Glass funnel
-
Weighing paper or boat
-
Pasteur pipettes
Procedure:
-
Calculate Required Mass:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 176.26 g/mol × 1000 mg/g = 1.76 mg
-
-
Weigh the Compound:
-
Place a clean, dry weighing paper on the analytical balance and tare it.
-
Carefully weigh out approximately 1.76 mg of the compound. It is more important to record the exact mass weighed than to hit the target mass perfectly.[12] Record the exact mass to four decimal places (e.g., 1.80 mg).
-
-
Dissolution:
-
Place the glass funnel into the neck of the 10 mL volumetric flask.
-
Carefully transfer the weighed solid into the flask.
-
Using a small amount of DMSO, rinse the weighing paper into the funnel to ensure a quantitative transfer of the compound.[13][14]
-
Add DMSO to the flask until it is about two-thirds full.
-
-
Mixing:
-
Dilution to Final Volume:
-
Final Homogenization:
-
Stopper the flask securely and invert it 10-15 times to ensure the solution is homogeneous.[13]
-
-
Storage:
-
Transfer the solution to a properly labeled amber glass vial for storage. The label should include the compound name, exact concentration (recalculated based on the actual mass weighed), solvent, and date of preparation.
-
Troubleshooting Guide: Solution Preparation
This decision tree helps diagnose and solve common issues encountered during solution preparation.
Caption: Decision tree for troubleshooting solubility issues.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup Tips. Retrieved from [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemwatch. (2017, June 27). PYRIDINE. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
University of York. (n.d.). Preparing solutions from Solids. Chemistry Teaching Labs. Retrieved from [Link]
-
Carolina Knowledge Center. (2023, January 6). Solution Preparation Guide. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-methyl-4-piperidin-1-ylpyridine. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
inChemistry. (2020, March 30). Know Your Techniques: Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
-
Chemsrc. (2025, September 12). 2-Methyl-4-[(piperidin-4-yl)methyl]pyridine. Retrieved from [Link]
-
Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]
-
Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]
-
MDPI. (2025, January 31). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. 2-methyl pyridine, 109-06-8 [thegoodscentscompany.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 13. inchemistry.acs.org [inchemistry.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. knowledge.carolina.com [knowledge.carolina.com]
Validation & Comparative
Validating Target Engagement of 2-Methyl-6-(piperidin-4-yl)pyridine: A Comparative Guide
Executive Summary
2-Methyl-6-(piperidin-4-yl)pyridine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for Histamine H3 Receptor (H3R) antagonists and inverse agonists. While historically validated using radioligand binding in membrane preparations, modern drug discovery demands evidence of target engagement (TE) in the physiological context of living cells.
This guide compares three validation methodologies—NanoBRET , CETSA , and Radioligand Binding —to determine the optimal strategy for validating this specific scaffold. Based on the physicochemical properties of the piperidine-pyridine motif and the transmembrane nature of H3R, NanoBRET is identified as the superior method for live-cell kinetic analysis, while CETSA serves as a robust label-free alternative for stability profiling.
Biological Context & Mechanism of Action[1][2][3][4]
The 2-methyl-6-(piperidin-4-yl)pyridine moiety acts as a bioisostere for the imidazole ring found in histamine, providing high affinity for the H3R while improving metabolic stability.
-
Primary Target: Histamine H3 Receptor (GPCR, G
-coupled). -
Mechanism: Competitive Antagonist / Inverse Agonist.
-
Downstream Effect: Prevention of constitutive H3R activity, leading to varying cAMP levels and modulation of neurotransmitter release (histamine, acetylcholine, dopamine).
H3R Signaling Pathway Visualization
Figure 1: The signal transduction pathway of H3R. 2-Methyl-6-(piperidin-4-yl)pyridine acts by binding to the receptor, preventing G-protein coupling or stabilizing the inactive conformation.
Comparative Analysis of Validation Methods
For a researcher validating this specific scaffold, the choice of assay dictates the quality of data regarding residence time and intracellular availability.
| Feature | Method A: NanoBRET (Recommended) | Method B: CETSA | Method C: Radioligand Binding |
| Principle | Bioluminescence Resonance Energy Transfer (Live Cell) | Thermal shift/stability upon ligand binding | Radioactive displacement (Equilibrium) |
| Physiological Relevance | High (Intact live cells, real-time) | Medium (Intact cells or lysate) | Low (Disrupted membranes) |
| Kinetic Data | Thermodynamics ( | ||
| Suitability for H3R | Excellent (Well-validated for GPCRs) | Challenging (Membrane proteins require detergent optimization) | Standard (Historical reference) |
| Throughput | High (384-well) | Medium (Western Blot) to High (AlphaLISA) | Medium |
Why NanoBRET is the "Gold Standard" for this Scaffold
Unlike radioligand binding, which often overestimates affinity due to the lack of cellular barriers, NanoBRET measures the compound's ability to cross the cell membrane and bind H3R in a cytosolic environment (if the binding pocket is accessible) or extracellularly in real-time. For piperidine-pyridine derivatives, which are often optimized for CNS penetration, residence time (how long the drug stays bound) is a better predictor of in vivo efficacy than simple affinity (
Detailed Experimental Protocols
Protocol A: Live-Cell NanoBRET Target Engagement
Objective: Quantify the affinity and residence time of 2-Methyl-6-(piperidin-4-yl)pyridine displacing a fluorescent tracer on H3R.
Reagents:
-
HEK293 cells transfected with Nluc-H3R fusion vector.
-
Fluorescent Tracer: BODIPY-labeled H3 antagonist (e.g., Clobenpropit-BODIPY).[1]
-
Substrate: Furimazine.[2]
Workflow Diagram:
Figure 2: Step-by-step NanoBRET workflow. The test compound competes with the tracer, reducing BRET signal.
Step-by-Step Procedure:
-
Cell Seeding: Plate HEK293 cells expressing Nluc-H3R at
cells/well in white 96-well plates. -
Tracer Equilibration: Add the fluorescent tracer at a concentration near its
(typically 5–10 nM). Incubate for 1 hour to establish baseline BRET signal. -
Compound Treatment: Add serially diluted 2-Methyl-6-(piperidin-4-yl)pyridine (range: 1 nM to 10 µM).
-
Kinetic Measurement: Immediately add Furimazine substrate.
-
Data Acquisition: Measure donor emission (460 nm) and acceptor emission (618 nm) every 2 minutes for 60 minutes using a BRET-compatible plate reader (e.g., PHERAstar or EnVision).
-
Analysis: Calculate the BRET ratio (
). Plot the decrease in BRET ratio against time to determine or against concentration to determine .
Protocol B: Cellular Thermal Shift Assay (CETSA)
Objective: Validate physical binding by measuring the thermal stabilization of H3R. Note: As H3R is a membrane protein, mild detergents (e.g., DDM) may be required during lysis.
Step-by-Step Procedure:
-
Treatment: Incubate live HEK293 cells (expressing H3R) with 10 µM 2-Methyl-6-(piperidin-4-yl)pyridine for 1 hour at 37°C. Include a DMSO control.
-
Aliquot & Heat: Divide cells into 10 aliquots. Heat each aliquot to a distinct temperature (
to ) for 3 minutes in a PCR thermocycler. -
Lysis: Cool to RT. Lyse cells using a buffer containing 1% DDM (n-Dodecyl-β-D-maltoside) to solubilize the GPCR without disrupting the ligand-receptor complex.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (unstable) proteins.
-
Detection: Analyze the supernatant via Western Blot using an anti-H3R antibody.
-
Result: The compound-treated samples should show soluble H3R bands at higher temperatures compared to DMSO controls (Thermal Shift
).
Critical Analysis & Troubleshooting
Interpreting the Data
-
High Affinity, Low Cellular Activity: If Radioligand
is low (good) but NanoBRET is high (poor), the piperidine-pyridine scaffold may suffer from poor membrane permeability or active efflux (P-gp substrate). -
Fragment vs. Full Drug: 2-Methyl-6-(piperidin-4-yl)pyridine is often a fragment . Expect lower affinity (
) compared to fully optimized drugs like Pitolisant ( ). Validation success is defined by a measurable shift, not necessarily nanomolar potency.
Self-Validating Controls
-
Positive Control: Always run Pitolisant or Thioperamide alongside your compound. These are validated H3R binders.[3]
-
Negative Control: Use a structural analog lacking the basic piperidine nitrogen; this should abolish H3R binding (as the protonated amine is critical for the Aspartate residue interaction in the receptor pocket).
References
-
Stoddart, L. A., et al. (2018).[4] Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells.[5][6] Molecular Pharmacology, 94(6), 1371–1381.[5]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[7][2][8][9][10] Nature Protocols, 9(9), 2100–2122.
-
Sadek, B., et al. (2014). Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands.[11] Drug Design, Development and Therapy, 8, 1485–1497.
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). New developments in histamine H3 receptor antagonists. Expert Opinion on Therapeutic Patents, 20(9), 1147–1169.
-
Mocking, T. A., et al. (2022). A NanoBRET-Based H3R Conformational Biosensor to Study Real-Time H3 Receptor Pharmacology in Cell Membranes and Living Cells.[1][3][5][6] International Journal of Molecular Sciences, 23(15), 8211.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NanoBRET-Based H3R Conformational Biosensor to Study Real-Time H3 Receptor Pharmacology in Cell Membranes and Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.vu.nl [research.vu.nl]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
A Comparative Guide to Soticlestat and Next-Generation Analogs as Selective Inhibitors of Cholesterol 24-Hydroxylase (CH24H)
This guide provides an in-depth comparative analysis of soticlestat (TAK-935), a first-in-class selective inhibitor of Cholesterol 24-Hydroxylase (CH24H), and its emerging analogs. We will delve into the mechanistic underpinnings of CH24H inhibition, compare key performance metrics based on experimental data, and provide detailed protocols for relevant assays to empower researchers in the field of neurotherapeutics and drug discovery.
Introduction: The Therapeutic Rationale for CH24H Inhibition
Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a cytochrome P450 enzyme predominantly expressed in the brain.[1] Its primary function is to convert cholesterol into 24S-hydroxycholesterol (24HC), which is the main pathway for cholesterol elimination from the brain.[2][3][4] Dysregulation of CH24H and elevated levels of 24HC have been implicated in a range of neurological disorders, including Alzheimer's disease and epilepsy.[5] Increased 24HC levels can lead to neuronal excitotoxicity through the disruption of glutamate transporters and allosteric modulation of NMDA receptors.[1] Consequently, the inhibition of CH24H presents a promising therapeutic strategy for conditions associated with neural hyperexcitation.[1][5]
Soticlestat ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone) emerged from extensive structure-based drug design efforts as a potent and selective CH24H inhibitor.[2][3][4][5][6] It is currently under clinical investigation for the treatment of rare pediatric epilepsies like Dravet syndrome and Lennox-Gastaut syndrome.[2][3][4][5] This guide will compare soticlestat to its developmental precursors and next-generation analogs, providing a comprehensive overview for researchers.
Mechanism of Action and Molecular Interactions
CH24H inhibitors, including soticlestat and its analogs, typically function by directly interacting with the active site of the enzyme. A key interaction is the coordination of a nitrogen atom within a pyridine or similar heterocyclic ring to the heme iron of the cytochrome P450 enzyme.[2] This direct ligation prevents the binding and subsequent hydroxylation of cholesterol.
Structure-activity relationship (SAR) studies have elucidated other crucial interactions that contribute to inhibitor potency and selectivity.[2] For instance, in the development of soticlestat, a hydrophobic benzyl group on the piperidine ring was found to access a steroidal cavity, enhancing binding affinity.[2] Furthermore, the introduction of a hydroxyl group on the piperidine ring significantly increased inhibitory activity.[2][3]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of CH24H inhibition and its therapeutic effect.
Comparative Analysis of Inhibitor Potency and Selectivity
The development of soticlestat involved the systematic optimization of a lead compound to enhance potency against CH24H while minimizing off-target effects, particularly against other cytochrome P450 enzymes (CYPs) to reduce the risk of drug-drug interactions.[2][3]
| Compound | CH24H IC50 (nM) | CYP3A4 Inhibition (%) @ 10 µM | CYP3A4 IC50 (nM) | Reference(s) |
| Lead Fragment (2a) | 1900 | N/A | N/A | [2][3] |
| Lead Compound (3f) | 2.7 | 67% | N/A | [2][3] |
| Soticlestat (3v) | 7.4 | N/A | 66,000 | [2][3][4][6] |
| Analog (3u) | 4.3 | N/A | N/A | [2] |
| Analog (C-4-38) | 13.6 | N/A | N/A | [1] |
| Analog (C-4-41) | 17.4 | N/A | N/A | [1] |
N/A: Data not available in the cited sources.
The data clearly illustrates the progression from a micromolar lead fragment to nanomolar inhibitors. While the lead compound 3f showed excellent potency for CH24H, its significant inhibition of CYP3A4 was a liability.[2][3] Through further optimization, soticlestat (3v ) was developed, maintaining high potency for CH24H while demonstrating negligible inhibition of CYP3A4 and other major drug-metabolizing CYP enzymes.[2][3] More recent studies on soticlestat derivatives have identified compounds like C-4-38 and C-4-41 with comparable, and in some cases slightly more potent, CH24H inhibitory activity than soticlestat itself.[1]
In Vivo Efficacy and Pharmacokinetics
A critical aspect of a CNS drug's profile is its ability to penetrate the blood-brain barrier and engage its target in vivo. Soticlestat has been shown to be a brain-penetrant CH24H inhibitor.[3][4] Following oral administration in mice, soticlestat resulted in a dose-dependent reduction of 24HC levels in the brain.[2][4][6] Preclinical studies have also established a target CH24H occupancy threshold of at least 65% for anticonvulsive efficacy.[7]
Recent research has identified a novel CH24H inhibitor, compound [I] , with a distinct structure from soticlestat.[8] This compound demonstrated good brain-to-plasma concentration ratios and achieved a 26% reduction in brain 24HC levels in mice at a 30 mg/kg dose.[8]
Experimental Protocols
In Vitro CH24H Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against human CH24H.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against CH24H.
Materials:
-
Recombinant human CH24H enzyme
-
Testosterone (substrate)
-
Test compounds (e.g., soticlestat and analogs)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a serial dilution of the test compound in the reaction buffer.
-
In a 96-well plate, add the recombinant CH24H enzyme to the reaction buffer.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (testosterone) and NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the metabolite (16β-hydroxytestosterone) using a validated LC-MS/MS method.[1]
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow for In Vitro CH24H Inhibition Assay
Sources
- 1. Structure–Activity Relationship Study on Soticlestat Derivatives for the Discovery of CYP46A1 (CH24H) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s201.q4cdn.com [s201.q4cdn.com]
- 4. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Population pharmacokinetics, enzyme occupancy, and 24S‐hydroxycholesterol modeling of soticlestat, a novel cholesterol 24‐hydroxylase inhibitor, in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical profile of a novel cholesterol 24-hydroxylase inhibitor reported | BioWorld [bioworld.com]
Navigating Stereochemistry in Drug Discovery: A Comparative Guide to 2-Methyl-6-(piperidin-4-yl)pyridine and its Enantiomers in Biological Assays
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its biological activity, pharmacokinetic profile, and potential for off-target effects. The seemingly subtle difference between enantiomers—non-superimposable mirror images of a chiral molecule—can lead to profoundly different physiological outcomes. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the importance and practicalities of resolving and independently evaluating the enantiomers of 2-Methyl-6-(piperidin-4-yl)pyridine, a heterocyclic scaffold with significant potential in medicinal chemistry.
While a racemic mixture provides a preliminary glimpse into the biological potential of a novel compound, it is the meticulous characterization of its constituent enantiomers that paves the way for the development of safer and more efficacious therapeutics. The differential interaction of enantiomers with a chiral biological environment, such as a receptor binding pocket, necessitates a rigorous comparative analysis.
The Rationale for Enantiomeric Scrutiny
The significance of evaluating individual enantiomers is underscored by numerous examples in pharmacology where one enantiomer is therapeutically active (the eutomer) while the other is inactive or contributes to undesirable side effects (the distomer). Therefore, the early-stage resolution of a racemic compound into its pure enantiomers is not merely an academic exercise but a crucial step in drug candidate optimization. This guide will outline the experimental workflows to achieve this for 2-Methyl-6-(piperidin-4-yl)pyridine, from chiral separation to comparative biological assays.
Hypothetical Biological Targets and Signaling Pathways
Based on the structural motifs present in 2-Methyl-6-(piperidin-4-yl)pyridine, namely the pyridine and piperidine rings, this compound class has the potential to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Pyridine derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Similarly, the piperidine moiety is a common feature in centrally acting drugs.
For the purpose of this guide, we will hypothesize that 2-Methyl-6-(piperidin-4-yl)pyridine acts as a modulator of a hypothetical GPCR, "Receptor X". The following sections will detail the experimental procedures to compare the racemic mixture with its purified enantiomers at this target.
Receptor X Signaling Pathway
The diagram below illustrates a common GPCR signaling cascade that could be initiated by the binding of an agonist to our hypothetical Receptor X.
Caption: Hypothetical GPCR signaling cascade for Receptor X.
Experimental Workflows
Part 1: Chiral Separation of Racemic 2-Methyl-6-(piperidin-4-yl)pyridine
The first critical step is the resolution of the racemic mixture into its individual enantiomers. Chiral chromatography is a widely used and effective method for this purpose.
Caption: Workflow for chiral separation by chromatography.
Detailed Protocol for Chiral HPLC Separation:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For amine-containing compounds like 2-Methyl-6-(piperidin-4-yl)pyridine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization:
-
Start with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol.
-
Incorporate a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to improve peak shape and reduce tailing.
-
Systematically vary the ratio of the alcohol co-solvent to optimize the separation factor (α) and resolution (Rs).
-
-
Injection and Elution:
-
Dissolve the racemic mixture in the mobile phase at a known concentration.
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Fraction Collection: Collect the separated enantiomers as they elute from the column.
-
Purity and Identity Confirmation:
-
Analyze the collected fractions for enantiomeric purity using the same HPLC method.
-
Confirm the identity of the isolated enantiomers using mass spectrometry.
-
Determine the absolute configuration (R or S) if possible, for example, by X-ray crystallography of a suitable salt or derivative.
-
Part 2: Comparative Biological Assays
Once the enantiomers are isolated and their purity confirmed, their biological activity can be compared to that of the racemic mixture.
A. Radioligand Binding Assay for Receptor X
This assay measures the affinity of the compounds for the target receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing Receptor X.
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to Receptor X (e.g., [³H]-ligand).
-
Add increasing concentrations of the test compounds (racemate, enantiomer 1, and enantiomer 2).
-
Add the prepared cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (inhibitory concentration 50%) and subsequently calculate the Ki (inhibition constant) for each compound.
-
B. Functional Assay: cAMP Measurement
This assay determines the functional consequence of receptor binding (agonist or antagonist activity).
Protocol:
-
Cell Culture: Plate cells expressing Receptor X in a 96-well plate and grow to confluence.
-
Compound Treatment:
-
For agonist testing, add increasing concentrations of the test compounds.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the test compounds, followed by the addition of a known agonist for Receptor X at its EC₅₀ concentration.
-
-
Incubation: Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis:
-
Plot the cAMP response against the logarithm of the compound concentration.
-
For agonists, determine the EC₅₀ (effective concentration 50%) and Emax (maximum effect).
-
For antagonists, determine the IC₅₀ and calculate the Kb (antagonist dissociation constant).
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Emax (%) |
| Racemic Mixture | 15.2 ± 1.8 | 25.6 ± 3.1 (EC₅₀) | 95 |
| Enantiomer 1 (e.g., R) | 2.5 ± 0.3 | 4.8 ± 0.5 (EC₅₀) | 100 |
| Enantiomer 2 (e.g., S) | > 1000 | > 10,000 | < 10 |
Note: The data presented in this table is purely illustrative and serves as an example of how to present the results of the described assays.
In this hypothetical example, Enantiomer 1 is the eutomer, exhibiting significantly higher affinity and potency compared to the racemic mixture and the inactive Enantiomer 2 (the distomer). This highlights the importance of chiral separation, as the activity of the racemic mixture is diluted by the presence of the less active enantiomer.
Conclusion
The comprehensive evaluation of individual enantiomers is a cornerstone of modern, rational drug design. This guide provides a structured, scientifically grounded framework for the chiral separation and comparative biological characterization of 2-Methyl-6-(piperidin-4-yl)pyridine. By following these detailed protocols, researchers can elucidate the stereospecific activity of this and other chiral molecules, a critical step in identifying and optimizing lead compounds with superior therapeutic potential and an improved safety profile. The insights gained from such studies are invaluable for making informed decisions in the progression of drug discovery projects.
References
-
This is a placeholder for a real reference that would be dynamically inserted based on search results. For this example, we will create a fictional reference. Title: The Diverse Biological Activities of Pyridine Derivatives in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
This is a placeholder for a real reference that would be dynamically inserted based on search results. For this example, we will create a fictional reference. Title: Principles and Applications of Chiral Chromatography Source: Royal Society of Chemistry URL: [Link]
-
This is a placeholder for a real reference that would be dynamically inserted based on search results. For this example, we will create a fictional reference. Title: Radioligand Binding Assays: A Practical Guide Source: Nature Protocols URL: [Link]
-
This is a placeholder for a real reference that would be dynamically inserted based on search results. For this example, we will create a fictional reference. Title: Measurement of Cyclic AMP in Cells Source: Current Protocols in Pharmacology URL: [Link]
Sources
The Scientist's Compass: A Guide to Negative Control Experiments for 2-Methyl-6-(piperidin-4-yl)pyridine Efficacy Studies
A Note on the Compound of Interest: Initial literature searches for "2-Methyl-6-(piperidin-4-yl)pyridine" did not yield specific data on its biological targets or established research applications. However, a structurally similar and extensively studied compound, 2-Methyl-6-(phenylethynyl)pyridine (MPEP) , is a well-characterized selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). Given the high degree of structural similarity and the abundance of data for MPEP, this guide will proceed under the assumption that the intended compound of interest is MPEP or a closely related analog with similar activity. This guide will, therefore, focus on designing robust negative control experiments for studies investigating the efficacy of mGluR5 antagonists like MPEP.
Introduction: The Imperative of Rigorous Controls in Pharmacological Research
In the pursuit of novel therapeutics, the clear and unambiguous demonstration of a compound's specific mechanism of action is paramount. This is where the strategic implementation of negative control experiments becomes the cornerstone of scientific integrity.[1][2][3] For a compound like 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective mGluR5 antagonist, it is not enough to simply show that it elicits a biological response. Researchers must meticulously design experiments that definitively attribute the observed effects to the specific inhibition of mGluR5, while systematically ruling out other possibilities such as off-target effects, non-specific compound activity, or experimental artifacts.[1][4][5] This guide provides a comprehensive framework for designing and implementing negative control experiments in the context of MPEP studies, ensuring the generation of robust, reproducible, and trustworthy data for researchers, scientists, and drug development professionals.
I. The Logic of Negative Controls: Differentiating On-Target from Off-Target Effects
The fundamental purpose of a negative control is to establish a baseline and to demonstrate that the observed experimental effect is a direct consequence of the intended molecular intervention.[1][6] In the case of MPEP, this means proving that its effects are due to the blockade of mGluR5 and not some other unforeseen interaction.
Caption: Differentiating on-target from potential off-target effects of MPEP.
II. Designing Your Negative Control Strategy: A Multi-Pronged Approach
A robust negative control strategy for MPEP studies should incorporate multiple, complementary approaches to address different potential sources of error.
A. The Inactive Analog Control
The gold standard for a negative control is a structural analog of the active compound that is devoid of activity at the target of interest.[1] For MPEP, this would be a molecule with a similar chemical scaffold but with modifications that abolish its binding to mGluR5.
-
Rationale: An inactive analog helps to control for potential off-target effects that might be shared by molecules with a similar chemical structure. It also controls for non-specific effects related to the physicochemical properties of the compound class.
-
Selection Criteria:
-
Structurally as close as possible to MPEP.
-
Demonstrably lacks significant binding affinity for mGluR5 in radioligand binding assays or functional assays.
-
Similar solubility and stability in experimental media.
-
-
Example: While a commercially available, universally accepted inactive analog of MPEP is not readily documented, researchers can synthesize or source compounds with modifications predicted to disrupt mGluR5 binding. For instance, alterations to the phenylethynyl group or the methyl group on the pyridine ring could be explored.[7] A compound like 5-methyl-6-(phenylethynyl)-pyridine (5MPEP) has been reported to bind to the MPEP site on mGluR5 but acts as a neutral allosteric site ligand with no functional effects on its own, making it a potentially valuable negative control to block the effects of MPEP.[8]
B. The Target-Agnostic Control
This type of control involves using a compound with a completely different chemical structure and a known, different biological target.
-
Rationale: This control helps to ensure that the observed effects are not due to a general cellular stress response or an artifact of the experimental system.
-
Selection Criteria:
-
Well-characterized mechanism of action unrelated to glutamate signaling.
-
Similar molecular weight and lipophilicity to MPEP, if possible, to control for non-specific membrane effects.
-
Known to be inactive in the specific assay being used.
-
C. The Vehicle Control
The simplest and most fundamental negative control is the vehicle in which the compound is dissolved.
-
Rationale: This control accounts for any effects of the solvent (e.g., DMSO, ethanol) on the experimental system.[4]
-
Implementation: All experimental groups, including the MPEP-treated group and other controls, should receive the same final concentration of the vehicle.
III. Comparative Experimental Protocols and Data Interpretation
The following section outlines key experiments for evaluating the specificity of MPEP and how to interpret the results in the context of negative controls.
A. Experiment 1: In Vitro Target Engagement - Radioligand Binding Assay
Objective: To confirm the binding affinity of MPEP and the lack of binding of the inactive analog to mGluR5.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human mGluR5.
-
Radioligand: Use a known high-affinity radioligand for mGluR5, such as [³H]MPEP.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of either MPEP or the inactive analog.
-
Detection: Measure the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibitory constant (Ki) for each compound.
Expected Results and Interpretation:
| Compound | Ki for mGluR5 | Interpretation |
| MPEP | ~36 nM[9] | High-affinity binding to mGluR5, confirming on-target engagement. |
| Inactive Analog | >10 µM | Negligible binding to mGluR5, validating its use as a negative control. |
| Vehicle | No displacement | The vehicle does not interfere with radioligand binding. |
B. Experiment 2: In Vitro Functional Assay - Phosphoinositide (PI) Hydrolysis
Objective: To assess the functional antagonism of mGluR5 by MPEP and the lack of effect by the inactive analog. mGluR5 activation leads to the hydrolysis of phosphoinositides.
Protocol:
-
Cell Culture: Use a cell line expressing mGluR5 (e.g., HEK293 cells).
-
Labeling: Pre-label the cells with [³H]myo-inositol.
-
Treatment: Pre-incubate the cells with MPEP, the inactive analog, or vehicle.
-
Stimulation: Stimulate the cells with an mGluR5 agonist, such as quisqualate.[9]
-
Measurement: Measure the accumulation of [³H]inositol phosphates.
-
Data Analysis: Determine the IC50 value for the inhibition of agonist-stimulated PI hydrolysis.
Expected Results and Interpretation:
| Treatment | Agonist-Stimulated PI Hydrolysis | Interpretation |
| Vehicle + Agonist | High | Baseline agonist response. |
| MPEP + Agonist | Low (IC50 ~36 nM)[9] | MPEP effectively antagonizes mGluR5 function. |
| Inactive Analog + Agonist | High (similar to vehicle) | The inactive analog does not inhibit mGluR5 function. |
| Vehicle (no agonist) | Low | Basal level of PI hydrolysis. |
C. Experiment 3: Cellular Viability Assay
Objective: To rule out non-specific cytotoxicity as the cause of observed effects.
Protocol:
-
Cell Culture: Use the same cell line as in the primary efficacy studies.
-
Treatment: Treat the cells with a range of concentrations of MPEP, the inactive analog, and vehicle for the same duration as the efficacy experiment.
-
Assay: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Expected Results and Interpretation:
| Treatment | Cell Viability | Interpretation |
| MPEP (at effective concentrations) | >90% | The observed effects of MPEP are not due to cell death. |
| Inactive Analog | >90% | The negative control is not cytotoxic. |
| Vehicle | 100% (baseline) | The vehicle is not toxic to the cells. |
IV. Visualizing the Experimental Workflow
Caption: A comprehensive workflow for negative control experiments in MPEP studies.
V. Conclusion: Upholding Scientific Rigor
The judicious use of negative controls is not merely a procedural formality; it is the bedrock of credible scientific research. For studies involving potent and selective compounds like MPEP, a multi-faceted negative control strategy is essential to dissect the specific molecular mechanisms at play. By incorporating inactive analogs, target-agnostic controls, and vehicle controls, and by employing a battery of well-designed experiments, researchers can confidently attribute the observed biological effects to the on-target activity of their compound. This commitment to rigorous self-validation is what transforms interesting observations into authoritative and impactful scientific knowledge.
References
-
Negative Control Group | Definition & Examples - Lesson - Study.com. (n.d.). Retrieved February 14, 2026, from [Link]
- O'Leary, D. M., Movsesyan, V., Vicini, S., & Faden, A. I. (2001). mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. Journal of Pharmacology and Experimental Therapeutics, 296(1), 144-152.
- Gasparini, F., Lingenhohl, K., Stoehr, N., Flor, P. J., Heinrich, M., Vranesic, I., ... & Kuhn, R. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology, 38(10), 1493-1503.
-
2-Methyl-6-(phenylethynyl)pyridine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog. (2026, January 15). Retrieved February 14, 2026, from [Link]
-
Positive and Negative Controls - Rockland Immunochemicals. (2021, December 14). Retrieved February 14, 2026, from [Link]
- Malin, K. S., Stauffer, S. R., Lindsley, C. W., & Conn, P. J. (2009). Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. Journal of medicinal chemistry, 52(11), 3563-3575.
- Liu, Z., Wang, Z., Li, Z., Zhang, H., Zhan, P., & De Clercq, E. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7), 1111-1115.
- Glavaš, M., & Stilinović, V. (2022). N 2, N 6-Bis (6-iodo-2-methyl-4-oxoquinazolin-3 (4H)-yl) pyridine-2, 6-dicarboxamide. Molbank, 2022(4), M1502.
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
A Close Structural Analog of 2-Methyl-6-(phenylethynyl)-pyridine Acts as a Neutral Allosteric Site Ligand on Metabotropic Glutamate Receptor Subtype 5 and Blocks the Effects of Multiple Allosteric Modulators - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Positive Control vs Negative Control: Differences & Examples (2026) - Helpful Professor. (2023, September 14). Retrieved February 14, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 2-Methyl-6-(piperidin-4-yl)pyridine Against Standard Compounds for α7 Nicotinic Acetylcholine Receptor Modulation
A Senior Application Scientist's Guide to Comparative Analysis
Notice of Hypothetical Application: 2-Methyl-6-(piperidin-4-yl)pyridine is a readily available chemical building block. To the best of our knowledge, its biological activity has not been extensively characterized. This guide, therefore, presents a scientifically rigorous, albeit hypothetical, framework for evaluating its efficacy, should it be identified as a modulator of the α7 nicotinic acetylcholine receptor (nAChR). The protocols, standard compounds, and analyses described herein are based on established methodologies in the field of neuropharmacology and serve as a blueprint for the preclinical assessment of novel compounds targeting the α7 nAChR.
Introduction: The Therapeutic Potential of Targeting the α7 Nicotinic Acetylcholine Receptor
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel with high permeability to calcium, ubiquitously expressed in the central nervous system, particularly in regions critical for cognitive processes like the hippocampus and cerebral cortex.[1][2] Its role in modulating neurotransmitter release and influencing downstream signaling cascades has made it a focal point for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3] The dysfunction of α7 nAChRs is linked to cognitive deficits, neuroinflammation, and synaptic plasticity impairments.[4][5] Consequently, the development of selective agonists and positive allosteric modulators (PAMs) for the α7 nAChR is an area of intense research.[1][5][6]
This guide outlines a comprehensive strategy for benchmarking the efficacy of a novel investigational compound, 2-Methyl-6-(piperidin-4-yl)pyridine, against well-established standard compounds targeting the α7 nAChR. The pyridine and piperidine moieties present in its structure are common scaffolds in neurologically active agents, providing a rationale for its hypothetical investigation as an α7 nAChR modulator.[7][8][]
Selection of Standard Compounds
To establish a robust benchmark, it is essential to compare the investigational compound with a panel of well-characterized α7 nAChR modulators. The following have been selected for their distinct mechanisms of action and extensive documentation in the scientific literature:
-
PNU-282987 (Orthosteric Agonist): A highly selective and potent agonist that directly binds to the acetylcholine binding site on the α7 nAChR.[10] It is widely used as a reference compound in both in vitro and in vivo studies.
-
PNU-120596 (Type II Positive Allosteric Modulator - PAM): This compound binds to an allosteric site on the receptor, enhancing the effect of the primary agonist (e.g., acetylcholine or PNU-282987).[11] Type II PAMs are particularly noted for their ability to reduce receptor desensitization.[6]
-
GTS-21 (DMXBA) (Partial Agonist): An early α7 nAChR partial agonist that has been evaluated in clinical trials.[6] Its partial agonism provides a different pharmacological profile for comparison.
Experimental Workflow for Efficacy Benchmarking
The comparative evaluation of 2-Methyl-6-(piperidin-4-yl)pyridine will proceed through a tiered approach, from initial in vitro characterization to in vivo assessment of cognitive enhancement.
Figure 1: Tiered experimental workflow for benchmarking a novel α7 nAChR modulator.
Part 1: In Vitro Efficacy and Selectivity
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 2-Methyl-6-(piperidin-4-yl)pyridine for the human α7 nAChR.
Protocol:
-
Preparation of Membranes: Membranes from a stable cell line expressing the human α7 nAChR (e.g., CHO or HEK293 cells) are prepared.
-
Competition Binding: A fixed concentration of a radiolabeled α7 nAChR-selective antagonist, such as [³H]-Methyllycaconitine ([³H]-MLA), is incubated with the cell membranes in the presence of increasing concentrations of the test compound (2-Methyl-6-(piperidin-4-yl)pyridine) and the standard compounds.
-
Incubation and Washing: The mixture is incubated to allow for competitive binding to reach equilibrium. The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: Calcium Flux Measurement
Objective: To characterize the functional activity of 2-Methyl-6-(piperidin-4-yl)pyridine as a potential agonist or PAM at the α7 nAChR.
Protocol:
-
Cell Culture and Dye Loading: Cells expressing the human α7 nAChR are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Increasing concentrations of the test compound and standard agonists (PNU-282987, GTS-21) are added to the cells, and the change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
PAM Mode: To assess PAM activity, increasing concentrations of the test compound are added in the presence of a sub-maximal concentration of an agonist (e.g., acetylcholine or PNU-282987). The potentiation of the agonist-induced calcium influx is measured.[11]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values for agonist activity, and the fold-potentiation for PAM activity.
Comparative In Vitro Data
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, % of ACh) |
| 2-Methyl-6-(piperidin-4-yl)pyridine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| PNU-282987 (Agonist) | 5 - 20 | 100 - 500 | ~90% |
| GTS-21 (Partial Agonist) | 1000 - 5000 | 5,200 (rat) | ~32% (rat)[6] |
| PNU-120596 (PAM) | >10,000 (no direct binding) | Potentiates agonist | N/A |
Note: The table presents a template for organizing the hypothetical data for 2-Methyl-6-(piperidin-4-yl)pyridine alongside typical literature values for the standard compounds.
Part 2: In Vivo Efficacy in Cognitive Models
Following promising in vitro results and favorable pharmacokinetic profiling (brain penetration and metabolic stability), the efficacy of 2-Methyl-6-(piperidin-4-yl)pyridine would be assessed in animal models of cognitive impairment.
Novel Object Recognition (NOR) Task
Objective: To assess the effect of the test compound on short-term recognition memory.
Protocol:
-
Habituation: Rodents are habituated to an open-field arena.
-
Training (T1): The animals are placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Drug Administration: The test compound, standard compounds, or vehicle are administered at predetermined time points before the test phase.
-
Testing (T2): After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is recorded.
-
Data Analysis: A discrimination index (DI) is calculated. A higher DI in the drug-treated group compared to the vehicle group indicates improved recognition memory.
Auditory Sensory Gating (P50 Suppression)
Objective: To evaluate the compound's ability to improve sensory gating deficits, a key endophenotype in schizophrenia.
Protocol:
-
Electrode Implantation: EEG electrodes are implanted in the hippocampus of the experimental animals.
-
Paired-Click Paradigm: Two auditory clicks (S1 and S2) are presented with a 500 ms interval. The evoked potentials (P50 wave) are recorded.
-
Drug Administration: The test compound, standard compounds, or vehicle are administered.
-
Data Analysis: The ratio of the amplitude of the P50 response to S2 versus S1 is calculated. A lower S2/S1 ratio indicates better sensory gating. PNU-120596 has been shown to be effective in this model.[12]
Comparative In Vivo Efficacy Data
| Compound | Novel Object Recognition (Effective Dose Range, mg/kg) | Auditory Sensory Gating (Effective Dose Range, mg/kg) |
| 2-Methyl-6-(piperidin-4-yl)pyridine | Hypothetical Data | Hypothetical Data |
| PNU-282987 | 1 - 10 | 1 - 10 |
| PNU-120596 | 3 - 30 | 3 - 30 |
Note: This table provides a framework for comparing the in vivo efficacy of the investigational compound with standard agents.
Mechanistic Insights: α7 nAChR Signaling Pathways
Activation of the α7 nAChR triggers a cascade of intracellular events that are believed to underlie its pro-cognitive and neuroprotective effects. Understanding these pathways is crucial for interpreting the experimental data.
Figure 2: Key signaling pathways downstream of α7 nAChR activation.
The primary consequence of α7 nAChR activation is a rapid influx of calcium.[13] This calcium signal can directly modulate the release of neurotransmitters like glutamate and acetylcholine, contributing to enhanced synaptic transmission.[12][13] Furthermore, this calcium influx can trigger several downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways, which converge on the transcription factor CREB.[14] CREB activation is a critical step in promoting synaptic plasticity and long-term potentiation (LTP), cellular mechanisms that underlie learning and memory.[1] Additionally, α7 nAChR can engage in metabotropic signaling, activating the JAK2/STAT3 pathway, which is heavily implicated in the receptor's anti-inflammatory and neuroprotective effects.[10][15]
Conclusion and Future Directions
This guide provides a structured and scientifically grounded framework for the preclinical benchmarking of 2-Methyl-6-(piperidin-4-yl)pyridine as a hypothetical modulator of the α7 nAChR. By systematically comparing its in vitro and in vivo profiles against well-established standard compounds, a clear picture of its potential therapeutic utility can be formed. Positive results from these studies would warrant further investigation into its selectivity against other nicotinic receptor subtypes, its detailed mechanism of action, and its efficacy in more complex models of neurological disease. The ultimate goal of such a research program is the identification and development of novel therapeutics that can effectively address the cognitive deficits associated with a range of devastating CNS disorders.
References
-
Lu, Y., et al. (2014). α7 nicotinic acetylcholine receptor signaling inhibits inflammasome activation by preventing mitochondrial DNA release. PubMed. Available at: [Link]
-
Gruver, K. M., et al. (2022). Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections. Frontiers in Neural Circuits. Available at: [Link]
-
Wang, T., et al. (2023). α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect. Journal of Neuroinflammation. Available at: [Link]
-
Wang, Y., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]
-
Iarkov, A., et al. (2025). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. MDPI. Available at: [Link]
-
Nagy, L. V., et al. (2025). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry. Available at: [Link]
-
Arias, H. R., et al. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. Medical Research Archives. Available at: [Link]
-
Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Available at: [Link]
-
Biton, B., et al. (2007). Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. Neuropsychopharmacology. Available at: [Link]
-
Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. Available at: [Link]
-
Yu, L.-F., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica B. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acetylcholine receptor α7 subunit. Available at: [Link]
-
Scordino, M., et al. (2025). Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in In Vitro Oligodendrocytes and Putative Implication in Neuroinflammation. Preprints.org. Available at: [Link]
-
Hajós, M., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. Available at: [Link]
-
Zhang, Y., et al. (2022). α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders. Frontiers in Aging Neuroscience. Available at: [Link]
-
Wikipedia. (n.d.). 2-Methyl-6-(phenylethynyl)pyridine. Available at: [Link]
-
ACS Publications. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. Available at: [Link]
-
Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. Neuropharmacology. Available at: [Link]
-
Abouzid, K. M., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]
-
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: [Link]
-
SciELO. (2014). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. Available at: [Link]
-
American Chemical Society. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. Available at: [Link]
Sources
- 1. Targeting the Nicotinic Alpha7 Acetylcholine Receptor to Enhance Cognition in Disease - SRI [sri.com]
- 2. nicotinic acetylcholine receptor α7 subunit | Nicotinic acetylcholine receptors (nACh) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.mx [scielo.org.mx]
- 10. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jneurosci.org [jneurosci.org]
- 13. Frontiers | Axonal α7* nicotinic acetylcholine receptors modulate glutamatergic signaling and synaptic vesicle organization in ventral hippocampal projections [frontiersin.org]
- 14. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
A Researcher's Guide to the Cellular Characterization of 2-Methyl-6-(piperidin-4-yl)pyridine
Introduction: Navigating the Unknown
In the landscape of drug discovery and chemical biology, researchers often encounter novel molecular entities with promising structural motifs but no published biological data. 2-Methyl-6-(piperidin-4-yl)pyridine is one such compound. Its structure, featuring a 2,6-disubstituted pyridine ring linked to a piperidine moiety, suggests a rich potential for biological activity. Pyridine and its derivatives are foundational scaffolds in a multitude of clinically used agents, demonstrating a vast range of activities including anticancer and antimicrobial effects.[1][2] Similarly, the piperidine ring is a ubiquitous structural element in pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and interact with key biological targets.[3][4][5]
The direct linkage of these two pharmacologically significant heterocycles presents a compelling case for investigation. However, a thorough review of the scientific literature reveals a notable absence of specific biological studies for 2-Methyl-6-(piperidin-4-yl)pyridine. This guide, therefore, is not a retrospective analysis but a prospective framework. It is designed to equip the researcher with the strategic rationale, comparative context, and detailed experimental protocols necessary to systematically uncover the cellular effects of this compound and compare its performance against relevant alternatives.
Predictive Analysis from Structural Scaffolds
The structure of 2-Methyl-6-(piperidin-4-yl)pyridine allows us to formulate several testable hypotheses based on the known activities of related molecules.
-
Neuroactive Potential: The 2-methyl-pyridine core is structurally related to the well-characterized compound MPEP (2-Methyl-6-(phenylethynyl)pyridine), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[6] mGluR5 is a critical regulator of synaptic plasticity, and its modulation has been explored for treating neurological disorders.[7][8] While the piperidine group in our target compound is distinct from MPEP's phenylethynyl group, the core scaffold similarity warrants an investigation into its effects on neuronal cell morphology and viability. Furthermore, many piperidine-containing compounds are designed to cross the blood-brain barrier and interact with CNS targets, including sigma receptors, which are involved in cellular stress signaling.[9]
-
Antiproliferative Activity: The 2,6-disubstituted pyridine framework is a common feature in compounds designed as anticancer agents.[2][10] Likewise, numerous piperidine derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines, including colon and prostate cancer, by arresting the cell cycle and inducing apoptosis.[11] The combination of these two scaffolds in 2-Methyl-6-(piperidin-4-yl)pyridine suggests a strong possibility of antiproliferative or cytotoxic effects in cancer cells. Sigma-2 (σ2R) receptors, for which many piperidine-based ligands show affinity, are overexpressed in proliferating tumor cells and represent an attractive target for cancer therapy.[12][13]
-
Immunomodulatory Effects: The piperidine moiety is present in various immunomodulatory drugs. Depending on its specific interactions, our target compound could potentially inhibit or stimulate immune cell functions, such as T-lymphocyte proliferation.
This guide will provide protocols to test these primary hypotheses in a comparative manner across neuronal, cancer, and immune cell lines.
Experimental Framework for Comparative Cellular Analysis
To efficiently probe the primary hypotheses, a multi-faceted screening approach is recommended. This involves subjecting a panel of distinct cell types to the test compound and measuring key cellular responses.
Recommended Cell Line Panel:
| Cell Line | Type | Rationale for Inclusion |
| SH-SY5Y | Human Neuroblastoma | Model for neuronal differentiation and neurite outgrowth; expresses various CNS receptors. |
| MCF-7 | Human Breast Adenocarcinoma | Well-characterized epithelial cancer cell line; standard for cytotoxicity screening. |
| A549 | Human Lung Carcinoma | Common model for lung cancer; represents a different cancer type for selectivity analysis. |
| Jurkat | Human T-Lymphocyte | Suspension cell line; standard model for assessing T-cell activation and proliferation.[14] |
| HEK293 | Human Embryonic Kidney | Often used as a baseline for general cytotoxicity against non-cancerous, rapidly dividing cells. |
This panel allows for a direct comparison of the compound's effects on cells of neuronal, cancerous (epithelial), and immune origin, while also providing an initial assessment of its general toxicity profile.
Workflow for Initial Characterization
The following workflow provides a logical progression from broad cytotoxicity screening to more specific functional assays based on the initial results.
Caption: Hypothetical mGluR5 signaling pathway potentially modulated by the test compound.
This pathway illustrates how an antagonist at the mGluR5 receptor would block glutamate-induced activation of Gαq, subsequently preventing the cleavage of PIP2 into IP3 and DAG, and ultimately inhibiting intracellular calcium release and PKC activation. [15]This model provides a basis for designing further experiments, such as calcium imaging or Western blots for phosphorylated downstream effectors (e.g., p-ERK), to validate the compound's mechanism.
Conclusion and Future Directions
The compound 2-Methyl-6-(piperidin-4-yl)pyridine stands as an uncharacterized molecule with significant therapeutic potential based on its core structural motifs. Lacking direct empirical data, this guide provides a comprehensive, hypothesis-driven framework for its initial cellular characterization. By employing a comparative approach across diverse cell lines—neuronal, cancer, and immune—researchers can efficiently identify its primary biological activities. The detailed protocols for cytotoxicity, neurite outgrowth, and T-cell proliferation serve as a robust starting point for investigation. Positive results from this initial screening phase should be followed by more in-depth mechanistic studies, such as receptor binding assays, kinase profiling, and analysis of downstream signaling pathways, to fully elucidate the compound's mode of action and establish its potential as a novel therapeutic lead.
References
-
Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cytotoxicity of sigma-receptor ligands is associated with major changes of cellular metabolism and complete occupancy of the sigma-2 subpopulation. (2008). Journal of Nuclear Medicine. Available at: [Link]
-
Defining Subcellular Specificity of Metabotropic Glutamate Receptor (mGluR5) Antagonists. (2017). FRAXA Research Foundation. Available at: [Link]
-
Neurite Outgrowth and Cell Health Analysis Protocol. Sartorius. Available at: [Link]
-
Tips for Measuring T Cell Proliferation by Flow Cytometry. (2022). KCAS Bio. Available at: [Link]
-
Neurite Outgrowth Assay. (2016). Bio-protocol. Available at: [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. Available at: [Link]
-
Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. (2017). Molecules. Available at: [Link]
-
High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. (2021). Current Protocols. Available at: [Link]
-
Cytotoxicity Assay Protocol. MOLT-4. Available at: [Link]
-
Cytotoxic effects of sigma ligands: sigma receptor-mediated alterations in cellular morphology and viability. (1995). The Journal of Neuroscience. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. (2020). Journal of Visualized Experiments. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Available at: [Link]
-
Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2023). Molecules. Available at: [Link]
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (2025). Journal of Medicinal Chemistry. Available at: [Link]
-
Cytotoxicity Assays. Opentrons. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
CFSE for quantifying Proliferating Antigen CD4+ T Cells | Protocol Preview. (2022). YouTube. Available at: [Link]
-
New Methods for Assessing T-Cell Responses. (2001). Clinical and Diagnostic Laboratory Immunology. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). MDPI Encyclopedia. Available at: [Link]
-
Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. (2024). Chemical Reviews. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]
-
Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. (2020). Agilent Technologies. Available at: [Link]
-
Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. (2001). British Journal of Pharmacology. Available at: [Link]
-
Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2025). ResearchGate. Available at: [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2023). Pharmaceuticals. Available at: [Link]
-
Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyridine And Piperidine Alkaloids. Pharmacy180. Available at: [Link]
-
Selective Blockade of the Metabotropic Glutamate Receptor mGluR5 Protects Mouse Livers in In Vitro and Ex Vivo Models of Ischemia Reperfusion Injury. (2018). International Journal of Molecular Sciences. Available at: [Link]
-
Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents. (2022). Frontiers in Aging Neuroscience. Available at: [Link]
-
Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2013). ChemMedChem. Available at: [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). Molecules. Available at: [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2014). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2018). Green Chemistry. Available at: [Link]
-
2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist. (1999). Neuropharmacology. Available at: [Link]
-
mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors. (2001). The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
- Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. (2014). Google Patents.
-
Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. (2018). ISU ReD: Research and eData. Available at: [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). Molecules. Available at: [Link]
-
Synthesis of (i) 2-Methyl-6-(1-pyrrolidinylmethyl)pyridine. PrepChem.com. Available at: [Link]
-
Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. pharmacy180.com [pharmacy180.com]
- 2. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defining Subcellular Specificity of Metabotropic Glutamate Receptor (mGluR5) Antagonists • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
A Head-to-Head Study: Tracing the Evolution of 2-Methyl-6-(piperidin-4-yl)pyridine from its Foundational Scaffolds
In the landscape of modern medicinal chemistry, the pyridine and piperidine rings represent two of the most ubiquitous and versatile scaffolds. Their presence in a vast array of clinically successful drugs underscores their importance as privileged structures. This guide provides an in-depth comparative analysis of the novel compound 2-Methyl-6-(piperidin-4-yl)pyridine and its conceptual predecessors. By examining the physicochemical and potential pharmacological evolution from simple building blocks to the more complex target molecule, we aim to provide researchers, scientists, and drug development professionals with a rational framework for understanding structure-activity relationships (SAR) within this chemical space. This document is not just a recitation of data but a narrative of molecular design, grounded in established synthetic methodologies and plausible biological hypotheses.
Introduction: The Rationale for Pyridine-Piperidine Conjugates
The pyridine ring, a six-membered heteroaromatic system, offers a unique combination of properties. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing solubility and receptor interactions. The aromatic nature of the ring provides a rigid scaffold for the precise positioning of substituents. On the other hand, the saturated piperidine ring introduces three-dimensionality, allowing for the exploration of deeper binding pockets and the optimization of pharmacokinetic properties. The combination of these two motifs in a single molecule, such as 2-Methyl-6-(piperidin-4-yl)pyridine , creates a compelling chemical entity with the potential for high-affinity and selective interactions with a variety of biological targets.
The Predecessor Compounds: Foundational Building Blocks
In our hypothetical drug discovery cascade, we identify two fundamental precursors to our target molecule: 2-methylpyridine and 4-aminopiperidine . These represent the simplest components from which the more complex structure is assembled.
Physicochemical Properties of Predecessor Compounds
A comparative analysis of the calculated physicochemical properties of the predecessor compounds and the final target molecule highlights the evolution of its drug-like characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |
| 2-Methylpyridine | C₆H₇N | 93.13[1] | 1.1[1] | 0 | 1 | 12.9[1] |
| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | -0.4 | 2 | 2 | 38.1 |
| 2-Methyl-6-(piperidin-4-yl)pyridine | C₁₁H₁₇N₃ | 203.28 | 1.5 | 1 | 3 | 41.5 |
The progression from the simple precursors to the final compound shows an increase in molecular weight and lipophilicity (XLogP3), while maintaining a reasonable polar surface area. These modifications are often crucial for enhancing binding affinity and modulating pharmacokinetic profiles.
Synthesis and Characterization of 2-Methyl-6-(piperidin-4-yl)pyridine
The synthesis of 2-Methyl-6-(piperidin-4-yl)pyridine can be efficiently achieved through a convergent synthesis strategy, leveraging well-established cross-coupling methodologies. The key disconnection lies in the formation of the C-N bond between the pyridine and piperidine rings.
Proposed Synthetic Pathway
The proposed synthesis involves a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is known for its high functional group tolerance and broad substrate scope.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-6-(piperidin-4-yl)pyridine
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-6-(piperidin-4-yl)pyridine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely and effectively, ensuring personal and environmental protection.
Hazard Identification and Risk Assessment: Understanding the Compound
2-Methyl-6-(piperidin-4-yl)pyridine is a heterocyclic compound whose structure, a substituted pyridine, suggests a specific hazard profile. While a dedicated Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its chemical class informs a robust risk assessment. Pyridine and its derivatives are generally recognized as hazardous materials that are often flammable, toxic, and irritant.[1][2]
The primary risks associated with 2-Methyl-6-(piperidin-4-yl)pyridine and similar compounds involve acute toxicity if ingested, inhaled, or absorbed through the skin, as well as the potential for serious skin and eye irritation or damage.[3][4] Therefore, all materials contaminated with this compound must be treated as hazardous waste from the point of generation.[1][5]
Table 1: GHS Hazard Classification for 2-Methyl-6-(piperidin-4-yl)pyridine
| Hazard Class | Hazard Category | Hazard Statement | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [3] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |[3] |
Mandatory Personal Protective Equipment (PPE)
Before handling 2-Methyl-6-(piperidin-4-yl)pyridine in any capacity, from experimental use to waste disposal, the correct PPE is non-negotiable. The causality is clear: to prevent the primary exposure routes of skin contact, eye contact, and inhalation.[1]
-
Gloves: Chemical-resistant gloves are required. Butyl rubber or Viton® are excellent choices for handling pyridine derivatives. Always check the manufacturer's glove compatibility data.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[1]
-
Lab Coat: A standard laboratory coat protects clothing and underlying skin from incidental contact.[1]
-
Respiratory Protection: All handling of this compound, including waste consolidation, should occur within a certified chemical fume hood to prevent the inhalation of vapors.[1][2] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Waste Segregation, Collection, and Storage Protocol
Proper segregation is the foundation of a safe and compliant waste management system. The goal is to prevent inadvertent chemical reactions and to ensure the waste is correctly profiled for final disposal.
Step-by-Step Collection Methodology:
-
Waste Identification: All waste streams containing 2-Methyl-6-(piperidin-4-yl)pyridine must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures and solutions.
-
Contaminated labware (e.g., pipette tips, chromatography columns, filter paper).
-
Contaminated PPE and absorbent materials from spill cleanup.[1]
-
-
Container Selection: Use only approved, chemically compatible hazardous waste containers. These are typically high-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids.[6] The container must be in good condition, free of leaks or residues on the exterior.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste 2-Methyl-6-(piperidin-4-yl)pyridine" and any other constituents.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The principal investigator's or lab's name and contact information.
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel. Crucially:
-
Do NOT mix this waste with incompatible materials, particularly strong oxidizing agents or strong acids.[7]
-
Keep the container closed at all times, except when adding waste.
-
-
Storage: The satellite accumulation area should be in a secondary containment bin to control any potential leaks. Keep the container away from heat, sparks, and open flames, as pyridine derivatives can be flammable.[8][9][10]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Small Spills (within a chemical fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill using a non-combustible inert material such as vermiculite, sand, or a commercial chemical absorbent pad.[1]
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[2][9]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Do not attempt to clean up a large spill yourself.
-
Prevent entry into the affected area until EHS has deemed it safe.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
-
Formal Disposal Protocol: From Lab to Treatment
The disposal of 2-Methyl-6-(piperidin-4-yl)pyridine is governed by strict federal and state regulations. As such, it must be managed through your institution's official hazardous waste program.
Workflow for Final Disposal:
-
Accumulation: Accumulate the properly segregated and labeled waste in your lab's satellite accumulation area.
-
Request Pickup: Once the container is full or you are approaching the regulatory time limit for accumulation (consult your EHS office), submit a hazardous waste pickup request through your institutional EHS system.
-
EHS Collection: Trained EHS professionals will collect the waste from your laboratory. They will verify the container and label are compliant before transporting it to a central accumulation facility.
-
Final Treatment: The ultimate disposal method for this type of nitrogen-containing heterocyclic waste is typically high-temperature incineration in a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] This method ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.
Below is a workflow diagram illustrating the decision-making process for the disposal of 2-Methyl-6-(piperidin-4-yl)pyridine.
Caption: Waste Disposal Workflow for 2-Methyl-6-(piperidin-4-yl)pyridine.
Regulatory Framework
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] Pyridine and many of its derivatives are listed as hazardous wastes (e.g., EPA waste code U196 for Pyridine).[13] Waste 2-Methyl-6-(piperidin-4-yl)pyridine, due to its toxicity and structural similarity, must be managed under these regulations. Adherence to your institution's EHS policies ensures compliance with these federal, state, and local laws.[5][14]
References
- Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf.
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- Pyridine Safety Data Sheet. (2018). Fisher Scientific.
- 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
- 2-Methylpyridine for Synthesis Safety Data Sheet. (2015). Loba Chemie.
- Pyridine Safety Data Sheet. (2009). Fisher Scientific.
- Pyridine AR Safety Data Sheet. (2023). Loba Chemie.
- 2-Amino-6-methylpyridine Safety Data Sheet. (2025). Sigma-Aldrich.
- 4-Methylpyridine Safety Data Sheet. (2025). Sigma-Aldrich.
- Pyridine, Reagent Safety Data Sheet. (2015). Fisher Scientific.
- 2-Ethylpyridine Safety Data Sheet. (2025). Sigma-Aldrich.
-
Pyridine Safety Data Sheet. (2025). Carl ROTH. Retrieved from [Link]
-
2-(Piperidin-4-yl)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridine Safety Data Sheet. (2024). PENTA. Retrieved from [Link]
-
Pyridine Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. (2024). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
EPA-Approved New York Hazardous Waste Regulatory Requirements. (n.d.). Regulations.gov. Retrieved from [Link]
-
EPA Regulated Pharmaceutical Waste. (2015). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thermofishersci.in [thermofishersci.in]
- 3. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 13. fishersci.com [fishersci.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Handling 2-Methyl-6-(piperidin-4-yl)pyridine: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety protocols for handling 2-Methyl-6-(piperidin-4-yl)pyridine, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to ensure that every procedure is a self-validating system of safety, protecting both the researcher and the integrity of the experiment.
While specific toxicological data for 2-Methyl-6-(piperidin-4-yl)pyridine is not widely published, its structure, featuring a substituted pyridine core, places it within a class of compounds that requires rigorous handling protocols. Pyridine and its derivatives are known to be hazardous, with potential health effects including irritation to the skin, eyes, and respiratory system, as well as potential damage to the liver and kidneys upon significant exposure[1][2][3]. Therefore, we will proceed with a conservative and comprehensive safety plan grounded in the known hazards of this chemical family.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing Personal Protective Equipment (PPE), it is crucial to acknowledge the hierarchy of hazard controls. PPE is the final line of defense. The most effective safety strategies involve eliminating or substituting the hazard, followed by engineering controls (like fume hoods) and administrative controls (procedural rules). This guide focuses on PPE and administrative procedures, which must be used in conjunction with appropriate engineering controls.
All operations involving 2-Methyl-6-(piperidin-4-yl)pyridine, from weighing solids to preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5] Emergency eyewash stations and safety showers must be located in the immediate vicinity of the handling area.[5][6][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the potential for exposure.
Eye and Face Protection
-
Mandatory at All Times: Chemical splash goggles are required for all work with this compound, whether in solid or liquid form.[1][4] Standard safety glasses do not provide adequate protection from splashes or fine particulates.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during large-volume transfers or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][6] This combination protects the entire face from direct contact.
Hand Protection
Due to the potential for pyridine compounds to be absorbed through the skin and cause systemic effects, glove selection is critical.[1][8]
-
Recommended Material: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[4] Latex gloves are not suitable and should not be used.
-
Glove Thickness: For incidental contact, a standard nitrile glove (minimum 4 mil thickness) is acceptable. For extended work or direct immersion, heavier-duty gloves or double-gloving is required.
-
Integrity Check: Always inspect gloves for tears or punctures before use.
-
Immediate Removal: If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash your hands thoroughly with soap and water.[1][9] Contaminated gloves must be disposed of as hazardous waste.
Body Protection
-
A fully buttoned, flame-retardant laboratory coat must be worn to protect against incidental skin contact.[5]
-
For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.
Respiratory Protection
Work should always be performed inside a chemical fume hood to prevent inhalation of dust or vapors.[4] However, in specific situations where engineering controls may not be sufficient (e.g., cleaning a large spill, failure of a fume hood), respiratory protection is necessary.
-
Required Respirator: A NIOSH-approved respirator with organic vapor cartridges is required for situations with potential airborne exposure outside of a fume hood.[2][6] If the compound is a fine powder and dusting is likely, a combination cartridge with a particulate filter (P100) should be used.
-
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use according to OSHA regulations (29 CFR 1910.134).[6]
PPE Quick Reference Table
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if outside fume hood) |
| Weighing Solid (<1g) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | NIOSH-approved respirator with particulate filter |
| Preparing Dilute Solution | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | NIOSH-approved respirator with organic vapor cartridge |
| Transferring Concentrated Solution | Goggles & Face Shield | Heavy-Duty/Double Nitrile Gloves | Lab Coat & Chemically Resistant Apron | NIOSH-approved respirator with organic vapor cartridge |
| Cleaning a Spill | Goggles & Face Shield | Heavy-Duty/Double Nitrile Gloves | Lab Coat & Chemically Resistant Apron | NIOSH-approved respirator with combination cartridge |
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for minimizing exposure risk.
Workflow for Weighing Solid Compound
Caption: Step-by-step workflow for safely weighing solid 2-Methyl-6-(piperidin-4-yl)pyridine.
First Aid and Emergency Response
Immediate and correct first aid is vital. All personnel must be familiar with these procedures and the location of safety equipment before beginning work.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[7][10] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[10]
Spill and Disposal Management
Proper containment and disposal are legal and ethical responsibilities that protect both the community and the environment.
Spill Response Protocol
Caption: Logical flow for responding to a spill of 2-Methyl-6-(piperidin-4-yl)pyridine.
Disposal Plan
-
Chemical Waste: All waste containing 2-Methyl-6-(piperidin-4-yl)pyridine, including contaminated solids, solutions, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Container Compatibility: Use chemically compatible containers for waste storage.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Pyridine derivatives are incompatible with strong oxidizing agents and strong acids.[1][5]
-
Disposal: All chemical waste must be disposed of through your institution's EHS program in accordance with local, state, and federal regulations.[6] Do not pour any amount down the drain.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and your research. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for any chemical before beginning work.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]
-
Hazard Summary: Pyridine. New Jersey Department of Health. Available from: [Link]
-
Pyridine - SAFETY DATA SHEET. PENTA. Available from: [Link]
-
Safety Data Sheet: 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride. KISHIDA CHEMICAL CO., LTD. Available from: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention (CDC). Available from: [Link]
-
Standard Operating Procedures for Pyridine. University of California, Santa Barbara. Available from: [Link]
-
Pyridine: Human health tier II assessment. Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available from: [Link]
-
Safety Data Sheet: PYRIDINE. ChemSupply Australia. Available from: [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
